Raloxifene dimethyl ester hydrochloride
説明
Structure
3D Structure of Parent
特性
分子式 |
C32H32ClNO6S |
|---|---|
分子量 |
594.1 g/mol |
IUPAC名 |
[4-[6-acetyloxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C32H31NO6S.ClH/c1-21(34)38-26-12-8-24(9-13-26)32-30(28-15-14-27(39-22(2)35)20-29(28)40-32)31(36)23-6-10-25(11-7-23)37-19-18-33-16-4-3-5-17-33;/h6-15,20H,3-5,16-19H2,1-2H3;1H |
InChIキー |
ZJOJUZBGWIHPAL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Raloxifene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788) hydrochloride, a second-generation selective estrogen receptor modulator (SERM), represents a significant therapeutic agent with a nuanced and tissue-specific mechanism of action.[1][2] Marketed under the brand name Evista, among others, it is primarily indicated for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic.[2][3] Unlike traditional hormone replacement therapies, raloxifene's clinical utility lies in its ability to exert estrogen agonist or antagonist effects in a tissue-dependent manner.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the pharmacological effects of raloxifene, with a focus on its interaction with estrogen receptors, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: Selective Estrogen Receptor Modulation
The pharmacological activity of raloxifene is mediated through its high-affinity binding to estrogen receptors (ERs), primarily the alpha (ERα) and beta (ERβ) isoforms.[2] Upon binding, raloxifene induces conformational changes in the receptor, leading to the recruitment of distinct co-activator and co-repressor proteins. This differential recruitment is the molecular basis for its tissue-specific agonist and antagonist effects.[1]
-
Estrogen Agonist Activity: In bone tissue, raloxifene acts as an estrogen agonist.[1][2] It mimics the effects of estrogen by binding to ERs on osteoblasts and osteoclasts, leading to the inhibition of bone resorption and a consequent increase in bone mineral density (BMD).[1][3] This action helps to slow down the rate of bone loss, particularly in postmenopausal women.[1]
-
Estrogen Antagonist Activity: In contrast, in uterine and breast tissues, raloxifene functions as an estrogen antagonist.[1][2] By competitively inhibiting estrogen binding to ERs in these tissues, it blocks the proliferative signals that can lead to the growth of hormone-receptor-positive cancers.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding affinity, potency, and pharmacokinetic properties of raloxifene.
Table 1: Estrogen Receptor Binding Affinity of Raloxifene
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |
| Binding Affinity (Kd) | ~50 pM | Variable (0.5 to 76% of ERα affinity) | [4] |
| Relative Binding Affinity (vs. Estradiol) | 8 to 34% | 0.5 to 76% | [4] |
| IC50 | 1.8 nM | Not widely reported | [5] |
Table 2: Pharmacokinetic Properties of Raloxifene
| Parameter | Value | Reference |
| Bioavailability | ~2% | [2][3] |
| Absorption | ~60% | [3][4] |
| Protein Binding | >95% | [2][4] |
| Volume of Distribution | ~2348 L/kg | [3][4] |
| Elimination Half-life | 27.7 - 32.5 hours | [1][6] |
| Metabolism | Extensive first-pass glucuronidation | [1][3] |
| Excretion | Primarily fecal | [1][6] |
Signaling Pathways
The tissue-specific effects of raloxifene are a direct consequence of its modulation of ER-mediated signaling pathways. The binding of raloxifene to ERα and ERβ initiates a cascade of molecular events that ultimately alter gene expression.
Experimental Protocols
The characterization of raloxifene's mechanism of action has been achieved through a variety of in vitro and in vivo experimental protocols.
In Vitro: Reporter Gene Assay
Reporter gene assays are fundamental for determining the agonist or antagonist activity of compounds on nuclear receptors.
Objective: To quantify the activation or inhibition of estrogen receptor signaling by raloxifene.
Methodology:
-
Cell Culture: Human cell lines endogenously expressing ERα, such as MCF-7 breast cancer cells, are cultured in appropriate media.
-
Transfection: Cells are transiently or stably transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Treatment: Cells are treated with varying concentrations of raloxifene, a known estrogen agonist (e.g., estradiol) as a positive control, and a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor binding, translocation, and reporter gene expression.
-
Cell Lysis: The cells are lysed to release the reporter enzymes.
-
Luminescence Measurement: The activity of the reporter enzymes is quantified using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Data Analysis: The dose-response curve for raloxifene is plotted to determine its EC50 (for agonist activity) or IC50 (for antagonist activity).
In Vivo: Ovariectomized Rat Model of Osteoporosis
Animal models are crucial for evaluating the systemic effects of raloxifene on bone health.
Objective: To assess the efficacy of raloxifene in preventing bone loss in a model of postmenopausal osteoporosis.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats are either sham-operated or ovariectomized (OVX) to induce estrogen deficiency, mimicking menopause.
-
Treatment Groups: OVX rats are randomly assigned to treatment groups: vehicle control or raloxifene at various doses (e.g., 0.5 mg/kg/day). A sham-operated group serves as a healthy control.
-
Drug Administration: Raloxifene or vehicle is administered daily via oral gavage for a specified duration (e.g., 12 weeks).
-
Bone Mineral Density (BMD) Measurement: BMD of the femur and lumbar vertebrae is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Biomechanical Testing: At the end of the study, bones are harvested for biomechanical testing (e.g., three-point bending of the femur) to determine bone strength.
-
Histomorphometry: Bone tissue is processed for histological analysis to assess parameters such as trabecular bone volume, thickness, and separation.
-
Data Analysis: Statistical analysis is performed to compare the effects of raloxifene treatment to the vehicle control and sham groups.
Conclusion
Raloxifene hydrochloride's mechanism of action is a paradigm of tissue-specific pharmacology. Its ability to selectively engage estrogen receptors and recruit different sets of transcriptional co-regulators allows it to confer the benefits of estrogen on the skeletal system while antagonizing its proliferative effects in the breast and uterus. This dual activity, substantiated by extensive in vitro and in vivo data, has established raloxifene as a valuable therapeutic option for postmenopausal women. A thorough understanding of its molecular mechanisms continues to be a critical area of research, paving the way for the development of next-generation SERMs with even more refined and targeted activities.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene - Wikipedia [en.wikipedia.org]
- 5. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. m.youtube.com [m.youtube.com]
"Raloxifene dimethyl ester hydrochloride" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Raloxifene dimethyl ester hydrochloride, a significant analog of Raloxifene. This document outlines its fundamental chemical properties, and serves as a resource for professionals engaged in pharmacological research and development.
Core Chemical and Physical Data
This compound is a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. The following table summarizes its key quantitative data.
| Property | Value | Source |
| CAS Number | 84449-82-1 | [1][2][3] |
| Molecular Weight | 594.12 g/mol | [1][2][3] |
| Molecular Formula | C₃₂H₃₂ClNO₆S | [1][2] |
Understanding Raloxifene and its Analogs
Raloxifene itself is a well-characterized SERM that exhibits tissue-selective estrogenic and anti-estrogenic activities. It is known to interact with estrogen receptors (ERα and ERβ), leading to differential gene expression and physiological effects in various tissues. While it acts as an estrogen agonist in bone, contributing to its anti-osteoporotic effects, it functions as an antagonist in breast and uterine tissues.
This compound, as an analog, is primarily utilized in research settings to explore the structure-activity relationships of Raloxifene and its derivatives. The modification of the parent compound to its dimethyl ester form can influence properties such as solubility, metabolic stability, and receptor binding affinity, providing valuable insights for the design of new therapeutic agents.
Experimental Considerations and Methodologies
The study of Raloxifene and its analogs involves a range of experimental protocols to elucidate their mechanisms of action and pharmacological profiles. Below are generalized methodologies commonly employed in the preclinical evaluation of such compounds.
In Vitro Estrogen Receptor Binding Assays
A fundamental experiment to characterize a SERM is to determine its binding affinity for estrogen receptors.
References
A Comparative Analysis of the Biological Activities of Raloxifene Hydrochloride and Its Putative Derivative, Raloxifene Dimethyl Ester Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the biological activities of Raloxifene (B1678788) Hydrochloride, a well-established Selective Estrogen Receptor Modulator (SERM), and a hypothetical derivative, Raloxifene Dimethyl Ester Hydrochloride. While extensive data exists for Raloxifene Hydrochloride, detailing its tissue-selective estrogenic and anti-estrogenic effects, there is a notable absence of published literature on its dimethyl ester counterpart. This guide, therefore, synthesizes the known biological profile of Raloxifene Hydrochloride and extrapolates the likely consequences of methylating its two phenolic hydroxyl groups. This analysis is grounded in established principles of medicinal chemistry and the structure-activity relationships of other raloxifene analogs. We present quantitative data in comparative tables, detail relevant experimental protocols, and provide visualizations of key signaling pathways and experimental workflows to offer a thorough resource for researchers in drug development.
Introduction to Raloxifene Hydrochloride
Raloxifene Hydrochloride is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[1][2][3] Its therapeutic efficacy stems from its ability to act as an estrogen agonist in certain tissues, such as bone and the liver, while functioning as an estrogen antagonist in others, like the breast and uterus.[4][5][6] This tissue-specific action allows Raloxifene Hydrochloride to confer the beneficial effects of estrogen on bone density while mitigating the risks of estrogen-stimulated proliferation in reproductive tissues.[1][6]
The mechanism of action of Raloxifene Hydrochloride is centered on its interaction with estrogen receptors, ERα and ERβ.[1] Upon binding, it induces conformational changes in the receptor, leading to differential recruitment of co-activator and co-repressor proteins, which in turn modulates the transcription of estrogen-responsive genes in a tissue-specific manner.[6]
Quantitative Biological Data
The following tables summarize key quantitative data for Raloxifene Hydrochloride and some of its analogs, which can be used to infer the potential activity of a dimethyl ester derivative.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kd or Ki, nM) | Relative Binding Affinity (%) vs. Estradiol |
| Raloxifene Hydrochloride | ERα | ~0.05 (Kd) | 8-34% |
| ERβ | Variable | 0.5-76% | |
| Raloxifene mono-sulfamate (analog) | ERα | 1.5 (Ki) | Lower than Raloxifene HCl |
| Raloxifene bis-sulfamate (analog) | ERα | 13 (Ki) | Lower than Raloxifene HCl |
Data compiled from multiple sources.[4][7][8][9]
Table 2: In Vitro Antiproliferative Activity
| Compound | Cell Line | Assay | IC50 / GI50 (µM) |
| Raloxifene | MCF-7 (ER+) | Proliferation | ~6.89 (GI50) |
| Raloxifene bis-sulfamate (analog) | T-47D (ER+) | Proliferation | 7.12 (GI50) |
| MDA-MB-231 (ER-) | Proliferation | 1.34 (GI50) |
Data compiled from multiple sources.[7][8][9]
Table 3: Pharmacokinetic Parameters of Raloxifene Hydrochloride
| Parameter | Value |
| Bioavailability | ~2% |
| Absorption | ~60% |
| Protein Binding | >95% |
| Metabolism | Extensive first-pass glucuronidation |
| Elimination Half-life | 27.7 - 32.5 hours |
| Excretion | Primarily feces |
Data compiled from multiple sources.[1][2][4][10]
Signaling Pathways and Experimental Workflows
The biological effects of Raloxifene Hydrochloride are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing cell viability.
Caption: Raloxifene Hydrochloride Signaling Pathway.
Caption: MTT Assay Workflow for Cell Viability.
Detailed Experimental Protocols
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the estrogen receptor.
Methodology:
-
Receptor Preparation: Human ERα or ERβ is expressed in a suitable system (e.g., insect cells) and purified.
-
Radioligand: A radiolabeled estrogen, typically [3H]estradiol, is used as the competitor.
-
Competition Assay: A constant concentration of the radioligand and purified receptor are incubated with increasing concentrations of the test compound (e.g., Raloxifene Hydrochloride).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Bound radioligand is separated from the free radioligand using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the proliferation of cancer cells.
Methodology:
-
Cell Culture: Estrogen receptor-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound (e.g., Raloxifene Hydrochloride). A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The GI50 (concentration that causes 50% growth inhibition) can be determined from the dose-response curve.[11]
This compound: A Hypothetical Analysis
As there is no available literature on "this compound," we can predict its potential biological activity based on the known structure-activity relationships of raloxifene and its analogs. Raloxifene possesses two phenolic hydroxyl groups, one at the 6-position of the benzothiophene (B83047) core and the other at the 4'-position of the 2-aryl group.[12] These hydroxyl groups are crucial for its biological activity.[12][13]
Predicted Impact of Dimethyl Etherification:
-
Estrogen Receptor Binding: The phenolic hydroxyl groups of raloxifene are known to be important for high-affinity binding to the estrogen receptor, likely through hydrogen bonding interactions within the ligand-binding pocket.[12][14] Methylation of these hydroxyl groups to form methoxy (B1213986) groups would eliminate their ability to act as hydrogen bond donors. This modification is highly likely to significantly reduce the binding affinity of the compound for both ERα and ERβ. Studies on other SERMs have shown that the presence and position of a hydroxyl group are critical for potent antiestrogenic activity.[13]
-
Biological Activity (Agonist vs. Antagonist): The tissue-selective agonist/antagonist profile of raloxifene is a result of the specific conformational changes it induces in the estrogen receptor upon binding, which in turn dictates the interaction with co-regulators.[6] A significant alteration in binding due to the loss of hydrogen bonding capabilities from the hydroxyl groups would likely alter this conformational change. It is plausible that a dimethyl ester derivative would have severely diminished or even abolished SERM activity . It may not effectively antagonize estrogen action in breast and uterine tissues or act as an agonist in bone.
-
Pharmacokinetics: The phenolic hydroxyl groups are the primary sites of phase II metabolism (glucuronidation) of raloxifene, which contributes to its extensive first-pass effect and low bioavailability.[2][4] Methylation of these groups would block glucuronidation at these positions. This could potentially increase the oral bioavailability and prolong the half-life of the parent compound. However, the molecule might be subject to O-demethylation by cytochrome P450 enzymes, converting it back to the active hydroxylated forms. In this scenario, this compound would act as a prodrug .
Conclusion
Raloxifene Hydrochloride is a well-characterized SERM with a clear mechanism of action and a defined profile of biological activities. Its therapeutic utility is intrinsically linked to the presence of its phenolic hydroxyl groups. Based on established structure-activity relationships for raloxifene and other SERMs, it is highly probable that a dimethyl ester derivative would exhibit significantly reduced estrogen receptor binding and, consequently, diminished biological activity. If the methyl ethers are metabolically stable, the compound is likely to be inactive. Conversely, if they are cleaved in vivo, this compound could potentially serve as a prodrug with altered pharmacokinetic properties. Further empirical investigation, including synthesis and comprehensive biological evaluation, would be necessary to definitively characterize the biological activity of this hypothetical compound.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene Hydrochloride - NCI [cancer.gov]
- 4. Raloxifene - Wikipedia [en.wikipedia.org]
- 5. Raloxifene (Evista): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of "Raloxifene dimethyl ester hydrochloride"
An in-depth search of scientific literature and chemical databases indicates that "Raloxifene dimethyl ester hydrochloride" is not a widely recognized or studied compound. Therefore, this guide will focus on the well-characterized parent compound, Raloxifene, providing a comprehensive overview of its discovery, history, and technical details. Additionally, this document will explore the hypothetical synthesis and potential rationale for the creation of its dimethyl ester derivative.
Discovery and History of Raloxifene
Raloxifene was synthesized in the late 1970s by researchers at Eli Lilly and Company. Initially investigated for its potential as a breast cancer treatment, its development was temporarily halted. However, further research in the 1980s revealed its unique tissue-selective effects on estrogen receptors, leading to its classification as a second-generation selective estrogen receptor modulator (SERM). This discovery paved the way for its eventual FDA approval in 1997 for the prevention and treatment of osteoporosis in postmenopausal women and later for reducing the risk of invasive breast cancer in postmenopausal women with osteoporosis.
Chemical Synthesis of Raloxifene
The synthesis of Raloxifene is a multi-step process that has been well-documented in chemical literature. One common synthetic route is outlined below.
Experimental Protocol: Synthesis of Raloxifene
A common method for synthesizing Raloxifene involves a multi-step process starting from simpler aromatic compounds. One key approach is the acylation of a substituted phenol, followed by a series of reactions to build the benzothiophene (B83047) core and attach the side chain.
Step 1: Friedel-Crafts Acylation A mixture of 3-methoxyphenol (B1666288) and 4'-methoxypropiophenone (B29531) is reacted in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane. This reaction forms a deoxybenzoin (B349326) intermediate.
Step 2: Cyclization and Thiophene Ring Formation The deoxybenzoin intermediate is then treated with a sulfurizing agent, such as Lawesson's reagent, which facilitates the cyclization and formation of the benzothiophene ring system.
Step 3: Demethylation The methoxy (B1213986) groups on the aromatic rings are subsequently demethylated to yield the free hydroxyl groups. This is often achieved using a strong demethylating agent like boron tribromide (BBr3) or hydrobromic acid (HBr).
Step 4: Attachment of the Side Chain The final step involves the alkylation of one of the hydroxyl groups with 2-(1-piperidino)ethyl chloride to introduce the characteristic side chain of Raloxifene. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Step 5: Purification The final product, Raloxifene, is then purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Below is a Graphviz diagram illustrating this synthetic pathway.
Caption: Chemical synthesis pathway of Raloxifene.
Mechanism of Action: Raloxifene as a SERM
Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ) and acting as a tissue-selective agonist or antagonist. In bone tissue, Raloxifene acts as an estrogen agonist, mimicking the effects of estrogen to preserve bone density and prevent osteoporosis. Conversely, in uterine and breast tissue, it acts as an estrogen antagonist, blocking the effects of estrogen and thereby reducing the risk of uterine and breast cancer.
This tissue-specific activity is attributed to the differential recruitment of co-activator and co-repressor proteins to the ER-Raloxifene complex in different cell types, leading to varied gene expression patterns.
The signaling pathway is depicted in the following diagram.
An In-depth Technical Guide on the Estrogen Receptor Selectivity of Raloxifene
Disclaimer: This technical guide focuses on the well-characterized selective estrogen receptor modulator (SERM), Raloxifene and its hydrochloride salt. The specific compound "Raloxifene dimethyl ester hydrochloride" is available as a research chemical, however, a comprehensive literature search did not yield specific data on its binding affinity or functional selectivity for Estrogen Receptor Alpha (ERα) versus Estrogen Receptor Beta (ERβ). It is hypothesized that the ester groups of this derivative may be hydrolyzed in vivo, yielding the parent compound, Raloxifene. Therefore, the data presented herein for Raloxifene is considered a relevant proxy.
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that belongs to the benzothiophene (B83047) class of compounds.[1][2] It exhibits tissue-specific estrogenic and anti-estrogenic effects.[3] For instance, it acts as an estrogen agonist in bone, contributing to its use in the prevention and treatment of osteoporosis in postmenopausal women, while acting as an estrogen antagonist in breast and uterine tissues, reducing the risk of invasive breast cancer.[2][4] This tissue-specific activity is mediated by its differential interaction with the two main estrogen receptor subtypes, ERα and ERβ. Understanding the selectivity of Raloxifene for these receptor subtypes is crucial for elucidating its mechanism of action and for the development of next-generation SERMs with improved therapeutic profiles.
Quantitative Analysis of ERα vs. ERβ Selectivity
The selectivity of Raloxifene for ERα and ERβ has been evaluated using various in vitro assays, including competitive binding assays and functional reporter gene assays. The data from these studies are summarized below.
Binding Affinity
Competitive binding assays are utilized to determine the relative affinity of a ligand for a receptor in comparison to a radiolabeled ligand. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are common metrics derived from these experiments.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Raloxifene | ERα | Competitive Binding | IC50 | 0.4 nM | [5] |
| Raloxifene | ERα | Competitive Binding | Ki | ~50 pM | [6] |
| Raloxifene | ERα | Competitive Binding | % Affinity relative to Estradiol | 8 - 34% | [6] |
| Raloxifene | ERβ | Competitive Binding | % Affinity relative to Estradiol | 0.5 - 76% | [6] |
| Raloxifene | ER46 (an isoform of ERα) | Competitive Binding | Relative Affinity | Less than ER66 (full-length ERα) | [7] |
Functional Selectivity
Functional assays, such as reporter gene assays, measure the ability of a ligand to activate or inhibit receptor-mediated gene transcription. These assays provide insights into the agonist versus antagonist activity of the compound at each receptor subtype.
| Compound | Receptor | Cell Line | Reporter Gene | Activity | Reference |
| Raloxifene | ERα | MDA-MB-231 (stably transfected) | TGFα | Complete Antagonist | [8] |
| Raloxifene | ERα | HeLa | - | Stabilizes ERα protein levels | [9] |
| Raloxifene | ERβ | - | AP-1 driven promoter | More potent activation than with ERα | [10][11] |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is a generalized representation based on established methodologies.[12][13]
Objective: To determine the relative binding affinity of a test compound for ERα and ERβ.
Materials:
-
Human recombinant ERα and ERβ protein
-
[³H]-Estradiol (radioligand)
-
Test compound (e.g., Raloxifene)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Workflow:
Workflow for ER Competitive Binding Assay
Reporter Gene Assay
This protocol is a generalized representation based on established methodologies.[14][15][16][17][18]
Objective: To determine the functional agonist or antagonist activity of a test compound on ERα and ERβ mediated transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression plasmids for ERα or ERβ
-
Reporter plasmid containing an estrogen response element (ERE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compound (e.g., Raloxifene)
-
Cell lysis buffer and luciferase assay substrate
Workflow:
References
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene (hydrochloride) | CAS 82640-04-8 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Raloxifene - Wikipedia [en.wikipedia.org]
- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. eubopen.org [eubopen.org]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. tufts.primo.exlibrisgroup.com [tufts.primo.exlibrisgroup.com]
- 17. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols - Reporter Gene Assays - ICE Bioscience [en.ice-biosci.com]
Preclinical Research on Raloxifene Dimethyl Ester Hydrochloride: A notable absence of data
Despite a comprehensive search of available scientific literature, preclinical research findings specifically detailing the biological activity, experimental protocols, and signaling pathways of raloxifene (B1678788) dimethyl ester hydrochloride are not publicly available. This notable absence of data prevents the creation of an in-depth technical guide as requested.
Extensive searches have been conducted to locate any preclinical studies, quantitative data (such as IC50 values or binding affinities), or detailed experimental methodologies related to "raloxifene dimethyl ester hydrochloride" or its close variant, "raloxifene dimethyl ether." These inquiries have yielded no specific results for this particular derivative of raloxifene. The vast majority of published research focuses on raloxifene and its hydrochloride salt.
Raloxifene is a well-characterized selective estrogen receptor modulator (SERM) with a complex profile of estrogen agonist and antagonist effects in different tissues. The core structure of raloxifene includes two hydroxyl groups that are crucial for its interaction with the estrogen receptor. Chemical modification of these hydroxyl groups, such as the methylation that would produce a dimethyl ester or dimethyl ether, would fundamentally alter the molecule's structure and is highly likely to change its pharmacological properties.
Structure-activity relationship (SAR) studies on raloxifene analogs have consistently highlighted the importance of the phenolic hydroxyl groups for high-affinity binding to the estrogen receptor and for subsequent biological activity. It is therefore plausible that the dimethylated form would exhibit significantly different, and potentially reduced, activity compared to the parent compound. However, without specific preclinical studies on this compound, any discussion of its effects remains speculative.
Due to the lack of available data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways. Researchers, scientists, and drug development professionals interested in the preclinical profile of raloxifene and its analogs are encouraged to consult the extensive body of literature on raloxifene and raloxifene hydrochloride. Future research may explore the synthesis and biological evaluation of this compound, at which point a technical guide could be compiled.
Methodological & Application
Application Notes & Protocols: HPLC Analytical Method for Raloxifene Dimethyl Ester Hydrochloride
This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Raloxifene Dimethyl Ester Hydrochloride. This application note is intended for researchers, scientists, and drug development professionals.
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for the disease.[1][2] this compound is a derivative of Raloxifene. An accurate and robust analytical method is crucial for the quality control, stability testing, and formulation development of this active pharmaceutical ingredient (API).
This document outlines a reverse-phase HPLC (RP-HPLC) method adapted from established methods for Raloxifene Hydrochloride. The dimethyl ester modification increases the hydrophobicity of the molecule, which is expected to result in a longer retention time under identical chromatographic conditions. Therefore, the proposed method includes an adjustment in the mobile phase composition to ensure an optimal retention time and peak shape.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., Inertsil C18, 4.6 x 250 mm, 5 µm particle size) is recommended.[3]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
-
Software: Chromatography data acquisition and processing software.
Chromatographic Conditions
Based on a validated method for Raloxifene Hydrochloride, the following starting conditions are proposed for this compound. Optimization will be necessary.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile : Water (pH 3.5 with Orthophosphoric Acid) |
| Starting Ratio: 85:15 (v/v) - to be optimized | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 284 nm[3] |
| Run Time | 10 minutes (or until the principal peak has eluted) |
Rationale for Mobile Phase Modification: The increased hydrophobicity of the dimethyl ester derivative necessitates a stronger mobile phase (higher percentage of organic solvent) to achieve a reasonable retention time and good peak symmetry. An initial ratio of 85:15 Acetonitrile to acidic water is recommended as a starting point for method development.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-60 µg/mL).[3]
-
Sample Preparation: To analyze a bulk drug sample, prepare a solution with a theoretical concentration falling within the established linear range using the mobile phase as the diluent. For formulated products, a suitable extraction procedure may be required.
Method Validation Protocol
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
System Suitability
Before starting any validation experiment, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 20 µg/mL) six times and evaluate the following parameters.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) of Peak Area | Not more than 2.0% |
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. The sample should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[3]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples should be analyzed, and the chromatograms should be examined for any degradation peaks. The peak for this compound should be well-resolved from any degradation products.
Linearity
Inject a series of at least five concentrations of the working standard solution (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[3] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
Table 3: Linearity Validation Parameters
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999[3] |
| Y-intercept | Should be close to zero |
Accuracy (% Recovery)
The accuracy of the method should be determined by the standard addition method. A known amount of the reference standard should be added to a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[3] The percentage recovery should be calculated.
Table 4: Accuracy Validation Parameters
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the same working standard solution on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the same working standard solution on two different days by two different analysts.
Table 5: Precision Validation Parameters
| Parameter | Acceptance Criteria |
| RSD of Peak Area (Intra-day) | ≤ 2.0%[3] |
| RSD of Peak Area (Inter-day) | ≤ 2.0%[3] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
Alternatively, they can be determined by analyzing a series of diluted solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
Detection wavelength (± 2 nm)
The system suitability parameters should be checked after each variation.
Data Presentation
All quantitative data from the method validation should be summarized in tables as shown above for clear comparison and reporting.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the HPLC analytical method development and validation.
Caption: Workflow for HPLC Method Development and Validation.
Signaling Pathway Relationship
The following diagram illustrates the relationship between Raloxifene, the Estrogen Receptor, and its downstream effects, which form the basis of its therapeutic action.
Caption: Raloxifene's Tissue-Specific Estrogen Receptor Modulation.
References
Application Note: High-Resolution Purity Analysis of Raloxifene Dimethyl Ester Hydrochloride using Ultra-Performance Liquid Chromatography (UPLC)
Abstract
This application note details a robust and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the purity analysis of Raloxifene Dimethyl Ester Hydrochloride. This method is designed for researchers, scientists, and drug development professionals to accurately quantify the purity of this compound and to detect and resolve potential impurities and degradation products. The developed UPLC method offers high resolution, sensitivity, and a short analysis time, making it suitable for routine quality control and stability testing.
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. "this compound," also known as Raloxifene dimethyl ether hydrochloride, is a significant related compound and potential impurity in the synthesis of Raloxifene hydrochloride. Its chemical name is [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride. Given its structural similarity to the active pharmaceutical ingredient, a precise and accurate analytical method is crucial for its control in drug substance and formulated products. This UPLC method provides a powerful tool for the assessment of its purity.
Experimental Protocol
Instrumentation
A UPLC system equipped with a quaternary solvent manager, a sample manager, a column heater, and a photodiode array (PDA) detector is recommended. Data acquisition and processing should be performed using appropriate chromatography software.
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (UPLC grade)
-
Methanol (UPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Water (UPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions
A stability-indicating UPLC method was developed for the purity analysis of this compound. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH 4.5 adjusted with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 2.0 µL |
| Run Time | 15 minutes |
Table 1: UPLC Chromatographic Conditions
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Table 2: Gradient Elution Program
Preparation of Solutions
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Data Presentation
The developed UPLC method was validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for the intended purpose. A summary of the validation data is presented below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 for Raloxifene Dimethyl Ester and known impurities |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% for intra-day and inter-day precision |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Specificity | The method is specific and stability-indicating. No interference from blank, placebo, or degradation products was observed at the retention time of the main peak. |
Table 3: Summary of Method Validation Data
Potential Impurities
The method is capable of separating this compound from its potential process-related and degradation impurities.
| Impurity Name | Expected Relative Retention Time (RRT) |
| Raloxifene Hydrochloride | ~ 0.85 |
| Raloxifene N-Oxide | ~ 0.90 |
| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | ~ 1.20 |
| Raloxifene Impurity B | ~ 1.10 |
Table 4: Potential Impurities and their Expected RRTs
Visualization of Experimental Workflow
Application Notes and Protocols: Characterization of Raloxifene Dimethyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Raloxifene (B1678788) is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] Its biological activity is mediated through tissue-selective binding to estrogen receptors (ERs), acting as an agonist in bone and an antagonist in breast and uterine tissues.[2][3] Raloxifene dimethyl ester hydrochloride is a derivative of raloxifene where the two phenolic hydroxyl groups are methylated. This modification can significantly alter the compound's solubility, metabolic stability, and binding affinity to estrogen receptors. Accurate characterization using NMR and mass spectrometry is crucial for confirming its chemical structure and purity.
Spectroscopic Data of Raloxifene Hydrochloride (Reference)
The following tables summarize the spectroscopic data for the parent compound, raloxifene hydrochloride, to serve as a reference for the characterization of its dimethyl ester derivative.
Table 1: Mass Spectrometry Data for Raloxifene
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₂₇NO₄S | PubChem CID: 5035[2] |
| Molecular Weight | 473.6 g/mol | PubChem CID: 5035[2] |
| Precursor m/z ([M+H]⁺) | 474.173 | NIST Mass Spectrometry Data Center[2] |
| Key Fragment Ions (m/z) | 170, 291 | ResearchGate[4] |
Table 2: ¹H and ¹³C NMR Data for Raloxifene Impurities (as a reference for shift ranges)
Note: Chemical shifts are highly dependent on the solvent and specific structure. This table, derived from impurities of raloxifene, indicates expected regions for proton and carbon signals.
| Nucleus | Solvent | Chemical Shift (δ) Range (ppm) | Reference |
| ¹H NMR | DMSO-d₆ / CDCl₃ | Aromatic: 6.5 - 8.0Aliphatic (piperidine & ethoxy): 1.5 - 4.5 | Scientific Papers[5] |
| ¹³C NMR | DMSO-d₆ / CDCl₃ | Aromatic/Carbonyl: 115 - 170Aliphatic: 20 - 70 | Scientific Papers[5] |
Experimental Protocols
Protocol for NMR Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) if the solvent does not contain it.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
3.1.2. Instrumentation and Data Acquisition
-
Instrument: A Bruker Avance 400 MHz FT-NMR spectrometer or equivalent.[5]
-
¹H NMR Acquisition:
-
Frequency: 400.13 MHz[5]
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Frequency: 100.62 MHz[5]
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to unequivocally assign proton and carbon signals.[5]
Protocol for Mass Spectrometry
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for determining the molecular weight and fragmentation pattern of this compound.
3.2.1. Sample Preparation
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
3.2.2. LC-MS/MS Analysis
-
Instrument: An API-3000 LC-MS/MS mass spectrometer or a high-resolution instrument like an Orbitrap.[4]
-
Liquid Chromatography (LC) Conditions:
-
Column: X-Terra RP-8 (250 x 4.6 mm) or equivalent.
-
Mobile Phase: A gradient of 10mM ammonium (B1175870) formate (B1220265) (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
UV Detection: 280 nm.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 4-5 kV.
-
Collision Energy (for MS/MS): Ramped or fixed, depending on the instrument, to induce fragmentation.
-
Data Acquisition: Acquire full scan MS data to determine the parent ion mass and product ion scan (MS/MS) data to elucidate the fragmentation pattern.
-
Visualizations
Signaling Pathway of Raloxifene
Raloxifene exerts its effects by binding to estrogen receptors and modulating the transcription of target genes in a tissue-specific manner.
Caption: Raloxifene's tissue-selective signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a raloxifene derivative.
Caption: Workflow for synthesis and characterization.
References
Application Notes and Protocols for Raloxifene Dimethyl Ester Hydrochloride in Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788) is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects.[1] It is widely recognized for its estrogen-like effects on bone and lipid metabolism and anti-estrogenic effects on uterine and breast tissue.[2] The most commonly studied form in osteoporosis research is Raloxifene hydrochloride.
A Note on "Raloxifene Dimethyl Ester Hydrochloride": This document addresses the user's interest in "this compound." Based on available chemical and patent information, this compound is an analog of Raloxifene.[2][3][4][5][6][7][8] However, a comprehensive review of published scientific literature did not yield specific studies or quantitative data on the use of "this compound" in animal models of osteoporosis. Therefore, the following application notes and protocols are based on the extensive research conducted with Raloxifene hydrochloride . This information provides a foundational framework for initiating research on its dimethyl ester analog.
Mechanism of Action in Bone
Raloxifene's primary mechanism in bone tissue is as an estrogen agonist.[9] It binds to estrogen receptors (ERs), primarily ERα and ERβ, modulating the expression of downstream genes that regulate bone remodeling.[9] This interaction leads to:
-
Inhibition of Osteoclast Activity: Raloxifene reduces bone resorption by decreasing the formation and activity of osteoclasts.[9][10] It has been shown to inhibit the expression of pro-osteoclastogenic cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[9][11]
-
Stimulation of Osteoblast Activity: Raloxifene positively affects osteoblasts, the cells responsible for bone formation.[10] It promotes osteoblast proliferation and differentiation, in part by increasing the expression of the osteoblast-specific transcription factor Cbfa1/Runx2 and stimulating the production of osteoprotegerin (OPG), a key inhibitor of osteoclastogenesis.[9][11]
Signaling Pathway of Raloxifene in Bone Cells
Caption: Raloxifene's mechanism in bone remodeling.
Experimental Protocols for Animal Models
The ovariectomized (OVX) rat is the most common animal model for studying postmenopausal osteoporosis and the effects of compounds like Raloxifene.
Experimental Workflow: Ovariectomized (OVX) Rat Model
Caption: Workflow for evaluating Raloxifene in an OVX rat model.
Detailed Protocol: Raloxifene Treatment in an Ovariectomized Rat Model
1. Animal Model:
-
Acclimatization: House animals in standard conditions for at least one week prior to experimentation.
2. Ovariectomy (OVX) Surgery:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Perform a bilateral ovariectomy through a dorsal midline incision.
-
In the sham control group, the ovaries are located but not removed.
-
Provide post-operative analgesia as per institutional guidelines.
-
Allow a recovery period of at least two weeks for the development of osteopenia.[15]
3. Treatment Groups and Administration:
-
Groups:
-
Vehicle: A suitable vehicle for oral administration should be used, such as carboxymethyl cellulose (B213188) or a polyethylene (B3416737) glycol solution.
-
Administration: Administer Raloxifene HCl or vehicle daily via oral gavage.[12][16]
-
Duration: Treatment duration typically ranges from 3 to 13 weeks.[12][13][15]
4. Endpoint Analysis:
-
Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar vertebrae using peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DXA).[12]
-
Biochemical Markers: Collect blood and urine samples to analyze bone turnover markers.
-
Bone Resorption Markers: Urinary pyridinoline (B42742) or serum C-telopeptide of type I collagen (CTX-I).[14][15]
-
Histomorphometry: Embed undecalcified bone sections (e.g., proximal tibia) to quantify cellular and structural parameters of bone remodeling.
-
Biomechanical Testing: Perform three-point bending tests on femurs or compression tests on vertebral bodies to determine bone strength, stiffness, and toughness.[17]
Quantitative Data from Animal Studies
The following tables summarize representative quantitative data from studies using Raloxifene hydrochloride in rat models of osteoporosis.
Table 1: Effects of Raloxifene HCl on Bone Mineral Density (BMD) in OVX Rats
| Animal Model | Treatment and Dose | Duration | Bone Site | % Change in BMD vs. OVX Control | Reference |
| OVX Sprague-Dawley Rats | Raloxifene HCl (0.1-10 mg/kg/day, oral) | 5 weeks | Distal Femur, Proximal Tibia | Significantly greater than OVX controls | [16] |
| OVX Wistar Rats | Raloxifene HCl (4 mg/kg/day, oral) | 13 weeks | Not specified | Significantly prevents bone loss | [13] |
| OVX Sprague-Dawley Rats | Raloxifene (11.07 mg/kg BW, oral) | 13 weeks | Lumbar Vertebrae, Femur | Not specified, but prevented bone loss | [14] |
Table 2: Effects of Raloxifene HCl on Bone Turnover Markers in OVX Rats
| Animal Model | Treatment and Dose | Duration | Marker | Outcome vs. OVX Control | Reference |
| OVX Sprague-Dawley Rats | Raloxifene HCl (3 mg/kg/day, oral) | 3 weeks | Serum Osteocalcin | 18-25% reduction | [15] |
| OVX Sprague-Dawley Rats | Raloxifene HCl (3 mg/kg/day, oral) | 2 weeks | Urinary Pyridinoline | Reduced to control levels | [15] |
| OVX Wistar Rats | Raloxifene HCl (4 mg/kg/day, oral) | 13 weeks | Serum Osteocalcin (BGP) | Significantly decreased | [13] |
Table 3: Pharmacokinetic Parameters of Raloxifene in Rats
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability | ~2% (similar to humans) | - | |
| Oral Bioavailability | 2.6 ± 0.4% (with microcrystalline cellulose) | Male Wistar-Hannover Rats | [17] |
| Elimination Half-life | ~27.7 hours (oral dosing) | - |
Conclusion
Raloxifene hydrochloride has demonstrated significant efficacy in preventing bone loss and reducing bone turnover in well-established animal models of postmenopausal osteoporosis. Its mechanism of action involves a dual role of inhibiting bone-resorbing osteoclasts and stimulating bone-forming osteoblasts through the estrogen receptor pathway. The provided protocols and data for Raloxifene hydrochloride serve as a robust starting point for researchers investigating the potential of its analog, this compound, in the field of osteoporosis. Future studies should aim to directly compare the efficacy and pharmacokinetic profiles of Raloxifene hydrochloride and its dimethyl ester analog to elucidate any potential therapeutic advantages.
References
- 1. Treatment with raloxifene for 2 years increases vertebral bone mineral density as measured by volumetric quantitative computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Products | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Other Targets | DC Chemicals [dcchemicals.com]
- 6. targetmol.cn [targetmol.cn]
- 7. biocat.com [biocat.com]
- 8. genprice.com [genprice.com]
- 9. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Raloxifene concurrently stimulates osteoprotegerin and inhibits interleukin-6 production by human trabecular osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of raloxifene on arthritis and bone mineral density in rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Raloxifene | CAS#:84449-90-1 | Chemsrc [chemsrc.com]
- 14. Effects of Combined Treatment With Selective Androgen and Estrogen Receptor Modulators Ostarine and Raloxifen on Bone Tissue In Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-dependent changes in biochemical bone markers and serum cholesterol in ovariectomized rats: effects of raloxifene HCl, tamoxifen, estrogen, and alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Raloxifene improves skeletal properties in an animal model of cystic chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Raloxifene Hydrochloride in Breast Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788) hydrochloride, a second-generation selective estrogen receptor modulator (SERM), has demonstrated efficacy in the prevention and treatment of osteoporosis and has also been approved for reducing the risk of invasive breast cancer in postmenopausal women.[1][2][3] It exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activity. In breast tissue, raloxifene acts as an ER antagonist, competitively binding to the estrogen receptor and blocking the proliferative effects of estrogen.[4][5] This document provides detailed application notes and protocols for the use of Raloxifene Hydrochloride in in vitro breast cancer cell line studies, based on currently available research. It is important to note that while the topic specified "Raloxifene dimethyl ester hydrochloride," the vast majority of published research focuses on "Raloxifene hydrochloride." "this compound" is documented as an analog of Raloxifene.[6][7] The following data and protocols are based on studies conducted with Raloxifene hydrochloride.
Data Presentation: Efficacy of Raloxifene Hydrochloride in Breast Cancer Cell Lines
The following tables summarize the quantitative effects of Raloxifene hydrochloride on various breast cancer cell lines as reported in the literature.
Table 1: Anti-proliferative and Cytotoxic Effects of Raloxifene Hydrochloride
| Cell Line | ER Status | Assay | Concentration | Incubation Time | Effect | Reference |
| MCF-7 | Positive | MTT Assay | Up to 5.0 µM | 24 and 72 hours | Antiproliferative effect observed.[8] | [8] |
| MCF-7 | Positive | Cell Viability | Not Specified | Not Specified | IC50 of 11.9 µM (prolonged incubation). | [9] |
| MDA-MB-231 | Negative | Cell Viability | Not Specified | Not Specified | IC50 of 11.3 µM (prolonged incubation). | [9] |
| T47D | Positive | Cell Viability | Not Specified | Not Specified | IC50 of 2.2 µM. | [9] |
| BCap37, Bats-72, Bads-200 | Not Specified | Cell Cycle Analysis | 10 µM | Not Specified | Did not influence cell cycle distribution.[10] | [10] |
| MCF-7/Ral (Raloxifene-resistant) | Positive | Proliferation Assay | 1 µM | Not Specified | Faster growth compared to parental MCF-7 cells.[4] | [4] |
Table 2: Effects of Raloxifene Hydrochloride on Cell Cycle and Apoptosis
| Cell Line | ER Status | Parameter | Concentration | Incubation Time | Observation | Reference |
| ER-positive tumors (in vivo) | Positive | Ki67 | 60 mg/day | 14 days | 21% decrease in Ki67.[11][12] | [11][12] |
| ER-negative tumors (in vivo) | Negative | Ki67 | 60 mg/day | 14 days | No significant effect on Ki67.[11][12] | [11][12] |
| ER-positive tumors (in vivo) | Positive | Apoptosis | 60 mg/day | 14 days | No effect on apoptosis.[11][12] | [11][12] |
| Hepatoma & MDA-MB-231 | Negative | Apoptosis | Not Specified | Not Specified | Induces apoptosis via the Aryl Hydrocarbon Receptor (AhR).[1] | [1] |
| MCF-7/Ral (Raloxifene-resistant) | Positive | Cell Cycle | Not Specified | Not Specified | Estradiol treatment induced G2/M arrest.[4] | [4] |
| MCF-7/Ral (Raloxifene-resistant) | Positive | Apoptosis | Not Specified | Not Specified | Estradiol treatment induced apoptosis.[4] | [4] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic and anti-proliferative effects of Raloxifene Hydrochloride on breast cancer cell lines.[8]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Raloxifene Hydrochloride stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Raloxifene Hydrochloride in complete growth medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Raloxifene Hydrochloride.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
Raloxifene Hydrochloride stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Raloxifene Hydrochloride as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of Raloxifene Hydrochloride on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
Raloxifene Hydrochloride stock solution
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
Raloxifene's primary mechanism of action in breast cancer is through its interaction with the estrogen receptor. However, recent studies suggest the involvement of other pathways, particularly in ER-negative breast cancer.
Estrogen Receptor (ER) Signaling Pathway
In ER-positive breast cancer cells, Raloxifene acts as an antagonist. It binds to the ER, leading to a conformational change that prevents the recruitment of co-activators necessary for the transcription of estrogen-responsive genes that promote cell proliferation.
Caption: Raloxifene's antagonistic action on the Estrogen Receptor signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in ER-Negative Breast Cancer
In some ER-negative breast cancer cells, such as MDA-MB-231, Raloxifene has been shown to induce apoptosis by activating the Aryl Hydrocarbon Receptor (AhR).[1]
Caption: Raloxifene-induced apoptosis via the Aryl Hydrocarbon Receptor pathway.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of Raloxifene Hydrochloride in breast cancer cell line studies.
Caption: A generalized experimental workflow for studying Raloxifene's effects in vitro.
References
- 1. The aryl hydrocarbon receptor mediates raloxifene-induced apoptosis in estrogen receptor-negative hepatoma and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic action of 17beta-estradiol in raloxifene-resistant MCF-7 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene | CAS#:84449-90-1 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Raloxifene Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of raloxifene (B1678788) hydrochloride in mice for various research applications. The following protocols and data are compiled from peer-reviewed studies and are intended to serve as a guide for designing and conducting in vivo experiments.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of raloxifene hydrochloride used in different murine experimental models.
| Application | Mouse Strain | Dosage | Administration Route | Vehicle | Dosing Schedule | Reference |
| Intervertebral Disc Degeneration | C57Bl/6J | 0.5 mg/kg | Subcutaneous Injection | Phosphate-Buffered Saline (PBS) | 5 times per week for 6 weeks | [1][2][3] |
| Osteoporosis (Castrated Male Model) | Not Specified | Not explicitly stated, but referenced as a dose used in humans for osteoporosis treatment. | Not Specified | Not Specified | Not Specified | [4] |
| Traumatic Brain Injury (TBI) | C57BL/6 | 5 mg/kg and 10 mg/kg | Not Specified | Not Specified | For 2 weeks following TBI | [5] |
| Breast Cancer | BALB/c | 1.8 mg/kg (equivalent to 36 mg human dose) | Intraperitoneal Injection | PBS | Every 48 hours for 35 days | [6] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A | 2.5 mg/kg (acute) | Subcutaneous Injection | Not Specified | Twice a day for 3 consecutive days | [7] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A | 10 mg (females), 15 mg (males) | Subcutaneous Slow-Release Pellets | Not Applicable | Implanted at 50 days of age for chronic treatment | [7] |
| Bone Microarchitecture | C57BL/6J | 0.5 mg/kg | Subcutaneous Injection | 10% hydroxyl-β-cyclodextrin solution | 5 times per week for 6 weeks | [8] |
Experimental Protocols
Protocol 1: Subcutaneous Administration for Intervertebral Disc Degeneration and Bone Health Studies
This protocol is adapted from studies investigating the effects of raloxifene on intervertebral disc degeneration and bone microarchitecture.[1][2][3][8]
1. Materials:
- Raloxifene hydrochloride (e.g., from SIGMA)
- Vehicle:
- Sterile Phosphate-Buffered Saline (PBS)[1][3]
- or 10% hydroxyl-β-cyclodextrin solution[8]
- Sterile syringes and needles (e.g., 27-30 gauge)
- 70% ethanol (B145695) for disinfection
- Experimental animals (e.g., C57Bl/6J mice)[1][2][3][8]
2. Procedure:
- Preparation of Raloxifene Solution:
- Aseptically prepare a stock solution of raloxifene hydrochloride in the chosen vehicle (PBS or 10% hydroxyl-β-cyclodextrin). The final concentration should be calculated based on the desired dosage (0.5 mg/kg) and the average weight of the mice, assuming a standard injection volume (e.g., 100 µL).
- Ensure the solution is well-dissolved. Gentle warming or vortexing may be necessary.
- Animal Handling and Injection:
- Weigh each mouse to determine the precise injection volume.
- Gently restrain the mouse.
- Disinfect the injection site on the back of the mouse with 70% ethanol.
- Pinch the skin to create a tent and insert the needle at the base.
- Administer the calculated volume of the raloxifene solution subcutaneously.
- Dosing Schedule:
3. Post-Administration Monitoring:
- Monitor the animals for any adverse reactions at the injection site or changes in behavior.
- Continue with the experimental plan, which may include behavioral tests, imaging, and tissue harvesting at the end of the treatment period.
Protocol 2: Intraperitoneal Administration for Cancer Studies
This protocol is based on a study evaluating the antitumorigenic effects of raloxifene on breast cancer development in mice.[6]
1. Materials:
- Raloxifene hydrochloride
- Sterile Phosphate-Buffered Saline (PBS)
- Sterile syringes and needles (e.g., 25-27 gauge)
- 70% ethanol for disinfection
- Experimental animals (e.g., BALB/c mice)[6]
2. Procedure:
- Preparation of Raloxifene Solution:
- Dissolve raloxifene hydrochloride in sterile PBS to achieve a concentration that allows for the administration of 1.8 mg/kg in a volume of 0.1 mL.[6]
- Animal Handling and Injection:
- Weigh each mouse to confirm the correct dosage.
- Properly restrain the mouse, exposing the abdomen.
- Disinfect the injection site in the lower abdominal quadrant with 70% ethanol.
- Insert the needle at a shallow angle into the peritoneal cavity, avoiding the internal organs.
- Inject the 0.1 mL volume of the raloxifene solution.
- Dosing Schedule:
- Administer the injection every 48 hours for a total of 35 days.[6]
4. Post-Administration Monitoring:
- Closely monitor tumor growth and the general health of the mice.
- Be aware of potential side effects noted in the study, such as enlarged spleens, leg paralysis, and lethargy.[6]
Visualizations
Experimental Workflow
Caption: General experimental workflow for raloxifene administration in mice.
Signaling Pathway
Caption: Simplified signaling pathway of Raloxifene via Estrogen Receptor α.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raloxifen prevents bone loss in castrated male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene Mitigates Emotional Deficits after Mild Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumorigenic effects of tamoxifen, raloxifene and the combination on the development of breast tumors induced by mouse mammary carcinoma cells in balb/c-J female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Combined Thermoneutral Housing and Raloxifene Treatment Improves Trabecular Bone Microarchitecture and Strength in Growing Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability of Raloxifene Dimethyl Ester Hydrochloride in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is utilized for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1] It exhibits tissue-specific effects, acting as an estrogen agonist in bone and on lipid metabolism, while functioning as an estrogen antagonist in breast and uterine tissues.[2] For in vitro studies, raloxifene and its analogs are often dissolved in dimethyl sulfoxide (B87167) (DMSO). While Raloxifene hydrochloride is freely soluble in DMSO, the stability of its derivatives, such as Raloxifene dimethyl ester hydrochloride, in this solvent is crucial for the reliability and reproducibility of experimental results.[3]
Factors Influencing Stability in DMSO
Several factors can impact the stability of compounds dissolved in DMSO:
-
Water Content: DMSO is hygroscopic and can absorb moisture, which may lead to the hydrolysis of susceptible compounds. Given the ester functionalities in Raloxifene dimethyl ester, this is a primary concern.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure: Photodegradation can occur with light-sensitive compounds. Storing solutions in amber vials is recommended.
-
Freeze-Thaw Cycles: While some studies show minimal impact, repeated freeze-thaw cycles can introduce moisture and potentially affect compound stability. Aliquoting stock solutions is a best practice.
Quantitative Stability Data Summary
As specific quantitative stability data for this compound in DMSO is not publicly available, the following table provides a template for researchers to populate with their own experimental data generated using the protocol below.
| Storage Condition | Time Point | % Remaining (Mean ± SD) | Degradation Products Observed |
| Accelerated Stability | |||
| 40°C | 0 hr | 100 | None |
| 24 hr | |||
| 72 hr | |||
| 1 week | |||
| Long-Term Stability | |||
| Room Temperature | 0 hr | 100 | None |
| 1 week | |||
| 1 month | |||
| 3 months | |||
| 4°C | 0 hr | 100 | None |
| 1 week | |||
| 1 month | |||
| 3 months | |||
| -20°C | 0 hr | 100 | None |
| 1 week | |||
| 1 month | |||
| 3 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for stability testing and experimental use.
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity)
-
Sterile, amber glass or polypropylene (B1209903) vials with screw caps
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
Accurately weigh the desired amount of this compound powder.
-
In a suitable vial, dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If not for immediate use in the stability study, aliquot the stock solution into smaller volumes in separate vials to avoid multiple freeze-thaw cycles.
-
Store the aliquots at the desired temperature (e.g., -20°C or -80°C), protected from light.
Protocol 2: Assessment of Stability in DMSO Solution
Objective: To determine the stability of this compound in DMSO over time at various temperatures.
Materials:
-
Prepared stock solution of this compound in DMSO (from Protocol 1)
-
Incubators or ovens set at the desired temperatures (e.g., 40°C for accelerated study, room temperature)
-
Refrigerator (4°C) and freezer (-20°C)
-
HPLC or LC-MS system
-
Appropriate HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)[6]
-
Mobile phase components (e.g., Acetonitrile and water with formic acid or a buffer)[6][7]
-
Autosampler vials
Procedure:
-
Time Zero (T0) Analysis:
-
Take an aliquot of the freshly prepared stock solution.
-
Prepare a sample for analysis by diluting the stock solution to a suitable concentration (e.g., 10-50 µg/mL) with the mobile phase or a compatible solvent.
-
Analyze the T0 sample immediately using a validated, stability-indicating HPLC or LC-MS method. Record the peak area of the parent compound. This serves as the 100% reference.
-
-
Sample Incubation:
-
Place aliquots of the stock solution for each time point at the different storage conditions:
-
40°C (accelerated stability)
-
Room Temperature (~25°C)
-
4°C
-
-20°C
-
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 24h, 72h, 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent water condensation.
-
Prepare and analyze the sample using the same method as the T0 sample.
-
-
Data Analysis:
-
For each time point, determine the peak area of this compound.
-
Calculate the percentage of the compound remaining relative to the T0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) x 100
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Populate the stability data table with the results.
-
Protocol 3: Suggested HPLC Method for Stability Testing
Objective: To provide a starting point for an analytical method to quantify this compound and detect potential degradants. This method is based on published methods for Raloxifene hydrochloride and should be validated for the specific dimethyl ester derivative.[6][8]
-
Instrument: HPLC with UV or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., Inertsil C18, 4.6 x 250 mm, 5 µm particle size)[6]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (or a buffer like sodium acetate) with pH adjustment (e.g., to 3.5 with orthophosphoric acid). A starting point could be Acetonitrile:Water (80:20 v/v).[6]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the parent drug from its degradation products.[6][8]
Visualizations
Signaling Pathway of Raloxifene
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jddtonline.info [jddtonline.info]
Application Notes and Protocols for In Vivo Efficacy of Raloxifene Hydrochloride
Disclaimer: The following information pertains to Raloxifene (B1678788) hydrochloride. No significant in vivo efficacy studies were found specifically for "Raloxifene dimethyl ester hydrochloride" in the initial literature search. It is presumed the core interest lies in the active molecule, raloxifene.
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects.[1][2][3] It is primarily recognized for its estrogen-like effects on bone and lipid metabolism, and anti-estrogenic effects on breast and uterine tissues.[2][4] These properties make it a valuable compound for the treatment and prevention of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer in postmenopausal women.[1][5] This document outlines the in vivo efficacy of Raloxifene hydrochloride, providing detailed experimental protocols and summarizing key quantitative data from preclinical and clinical studies.
Mechanism of Action
Raloxifene's primary mechanism of action involves its high-affinity binding to estrogen receptors (ERs), specifically ERα and ERβ.[1][3] The tissue-selective effects of raloxifene are determined by the differential expression of these receptor isoforms and the subsequent conformational changes in the ligand-receptor complex, which leads to tissue-specific gene transcription activation or inhibition.[6]
-
In Bone: Raloxifene acts as an estrogen agonist, increasing bone mineral density (BMD) and strength by inhibiting bone resorption.[1][2]
-
In Breast and Uterine Tissue: It functions as an estrogen antagonist, inhibiting the proliferation of estrogen-dependent cells.[2][7]
Caption: Raloxifene's tissue-selective mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key in vivo studies of Raloxifene hydrochloride.
Table 1: Effect of Raloxifene on Vertebral Fracture Incidence in Postmenopausal Women with Osteoporosis (3-Year Study)
| Treatment Group | Baseline Vertebral Fracture Status | Number of Patients | Incident Vertebral Fractures (%) | Reduction in Fracture Incidence (%) |
| Placebo | No Fracture | 1522 | 4.5% | - |
| Raloxifene (60 mg/day) | No Fracture | 1490 | 2.3% | 2.2% |
| Placebo | With Fracture(s) | 770 | 22.3% | - |
| Raloxifene (60 mg/day) | With Fracture(s) | 769 | 15.9% | 6.4% |
Data extracted from a clinical trial in postmenopausal women with osteoporosis.[8]
Table 2: Morphometric Analysis of Mammary Glands in Rats Treated with Raloxifene
| Treatment Group (21 days) | Mean Number of Ducts (± SEM) | Mean Number of Alveoli (± SEM) |
| Control (Water) | 28.70 ± 1.15 | 7.20 ± 0.57 |
| Raloxifene (3 mg/day) | 12.82 ± 0.42 | 2.91 ± 0.53 |
Data from a study in female rats in persistent estrus, demonstrating epithelial atrophy.[9]
Table 3: Efficacy of Raloxifene in a Rat Endometriosis Model
| Treatment Group (14 days) | Dose (mg/kg/day, BID) | Outcome |
| Vehicle Control | - | - |
| Raloxifene | 0.3 | No significant implant regression |
| Raloxifene | 1.0 | No significant implant regression |
| Raloxifene | 3.0 | No significant implant regression |
| Raloxifene | 10.0 | Significant implant regression (p < 0.05) |
Data from a study to validate a rat endometriosis model.[10]
Experimental Protocols
Protocol 1: Evaluation of Raloxifene on Mammary Gland Morphology in a Persistent Estrus Rat Model
This protocol is based on a study evaluating the morphological and morphometric alterations produced by raloxifene in the mammary epithelium of female rats.[9]
Objective: To assess the anti-estrogenic effect of Raloxifene on mammary tissue.
Animal Model:
-
Species: Wistar-Hannover rats
-
Sex: Female
-
Conditioning: Persistent estrus induced by a single injection of 1.25 mg of testosterone (B1683101) propionate.
Experimental Groups:
-
Group I (Control): 10 rats receiving only water.
-
Group II (Experimental): 11 rats treated with 3 mg of Raloxifene daily.
Dosing:
-
Compound: Raloxifene hydrochloride
-
Dose: 3 mg/day
-
Route of Administration: Oral
-
Duration: 21 days
Procedure:
-
Induce persistent estrus in female Wistar-Hannover rats.
-
Randomly divide the rats into control and experimental groups.
-
Administer Raloxifene (3 mg/day) or water to the respective groups for 21 consecutive days.
-
At the end of the treatment period, euthanize the animals.
-
Extirpate the first abdominoinguinal pair of mammary glands.
-
Process the tissue for morphological and morphometric evaluation (e.g., hematoxylin (B73222) and eosin (B541160) staining).
-
Quantify the number of ducts and alveoli.
-
Perform statistical analysis (e.g., Student's t-test) to compare the groups.
Caption: Experimental workflow for mammary gland morphology study.
Protocol 2: Assessment of Raloxifene Efficacy in a Surgically-Induced Rat Endometriosis Model
This protocol is adapted from a study aimed at validating a rat model of endometriosis using Raloxifene as a positive control.[10]
Objective: To determine the effective dose of Raloxifene for inducing the regression of endometriotic implants.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Female
-
Surgical Procedure:
-
Bilateral ovariectomy.
-
Autologous transplantation of uterine tissue onto the peritoneal surface of the abdominal wall.
-
Implantation of a subcutaneous estrogen (E2) pellet to maintain a hormonal environment conducive to implant growth.
-
Experimental Groups (n=8 per group):
-
E2 + Vehicle Control
-
E2 + Raloxifene (0.3 mg/kg/day)
-
E2 + Raloxifene (1.0 mg/kg/day)
-
E2 + Raloxifene (3.0 mg/kg/day)
-
E2 + Raloxifene (10.0 mg/kg/day)
Dosing:
-
Compound: Raloxifene hydrochloride
-
Doses: 0.3, 1.0, 3.0, and 10.0 mg/kg/day
-
Route of Administration: Oral gavage, twice daily (BID)
-
Duration: 14 days
Procedure:
-
Perform the surgical procedures on all rats.
-
Allow a 4-week recovery period for the endometriotic implants to establish.
-
Measure the initial size of the implants.
-
Randomly assign rats to the different treatment groups.
-
Administer the respective doses of Raloxifene or vehicle orally twice a day for 14 days.
-
At the end of the treatment period, euthanize the animals.
-
Remeasure the size of the endometriotic implants.
-
Calculate the change in implant size and compare it to the pretreatment measurement.
-
Perform statistical analysis to determine significant regression.
Caption: Workflow for rat endometriosis model efficacy study.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene: a selective estrogen-receptor modulator for postmenopausal osteoporosis - a clinical update on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Effects of raloxifene on the mammary epithelium of female rats in persistent estrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of rat endometriosis model by using raloxifene as a positive control for the evaluation of novel SERM compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Raloxifene dimethyl ester hydrochloride" degradation pathways and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raloxifene Dimethyl Ester Hydrochloride. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
Based on the structure of this compound and degradation studies of the parent compound, Raloxifene Hydrochloride, the primary degradation pathways are expected to be:
-
Hydrolysis: This is a critical pathway for the dimethyl ester derivative. The two ester linkages are susceptible to hydrolysis, which would yield Raloxifene mono-esters and ultimately Raloxifene itself. This process can be catalyzed by acid or base.
-
Oxidation: The benzothiophene (B83047) ring system and the phenolic hydroxyl groups (once the esters are hydrolyzed) are potential sites for oxidation. The formation of an N-oxide at the piperidine (B6355638) nitrogen has also been reported for Raloxifene.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the molecule.
Q2: What are the likely degradation byproducts of this compound?
The primary degradation byproducts will likely include:
-
Raloxifene-monoesters: Resulting from the hydrolysis of one of the two methyl ester groups.
-
Raloxifene: Resulting from the complete hydrolysis of both methyl ester groups.
-
Oxidative byproducts: Such as the N-oxide of Raloxifene.
-
Photolytic degradation products: Complex mixtures may form upon exposure to light.
Q3: My experimental results show rapid degradation of this compound in solution. What could be the cause?
Rapid degradation in solution is often due to hydrolysis, especially if the solvent is aqueous and the pH is not neutral.
-
pH: Phenolic esters are susceptible to both acid- and base-catalyzed hydrolysis. Check the pH of your solution. Basic conditions, in particular, can significantly accelerate the hydrolysis of the ester groups.
-
Temperature: Higher temperatures will increase the rate of all degradation pathways, including hydrolysis.
-
Presence of Enzymes: If you are working with biological matrices (e.g., plasma, microsomes), enzymatic hydrolysis by esterases can be a significant factor.
Troubleshooting Guides
Issue 1: Unexpected peaks in my chromatogram when analyzing this compound.
-
Identify the Source of the Peaks:
-
Degradation Products: The most likely source of new peaks is degradation. Compare your chromatogram to a freshly prepared standard solution.
-
Impurities: The starting material may contain impurities. Request a certificate of analysis from the supplier.
-
Contamination: Ensure all glassware, solvents, and reagents are clean and of high purity.
-
-
Troubleshooting Steps:
-
Control for Hydrolysis: Prepare samples in aprotic solvents (e.g., acetonitrile, THF) if possible. If aqueous solutions are necessary, use a buffered system at a neutral or slightly acidic pH and keep the temperature low.
-
Protect from Light: Store solutions in amber vials or protect them from light to minimize photodegradation.
-
Use High-Purity Solvents: Ensure that your mobile phase and sample diluents are of HPLC or UPLC grade.
-
Issue 2: Poor recovery of this compound during sample preparation.
-
Potential Causes:
-
Degradation during Extraction: The pH and temperature of your extraction buffers could be causing hydrolysis.
-
Adsorption: The compound may be adsorbing to glassware or plasticware.
-
Incomplete Extraction: The chosen extraction solvent may not be optimal for this compound.
-
-
Troubleshooting Steps:
-
Optimize Extraction pH: Use a buffer system that maintains a pH where the compound is most stable.
-
Use Silanized Glassware: To minimize adsorption to glass surfaces.
-
Solvent Selection: Test different extraction solvents to find one that provides the best recovery.
-
Quantitative Data
The following tables summarize degradation data for the parent compound, Raloxifene Hydrochloride. This data can serve as a guide for understanding the stability of the core Raloxifene structure.
Table 1: Hydrolysis of Raloxifene Hydrochloride at 25°C
| pH | First-Order Hydrolysis Rate (day⁻¹) | Half-Life (days) |
| 5 | 6.92 x 10⁻⁴ | 1001 |
| 7 | 1.70 x 10⁻³ | 410 |
| 9 | 7.66 x 10⁻³ | 90 |
Table 2: Forced Degradation of Raloxifene Hydrochloride
| Stress Condition | % Degradation |
| 0.5N HCl (12 hours) | No significant degradation |
| 0.5N NaOH (12 hours) | Significant degradation |
| 3.0% H₂O₂ (12 hours) | Significant degradation |
| Heat (70°C, 24 hours) | No significant degradation |
| UV Light (254nm, 24 hours) | Minor degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is adapted from studies on Raloxifene Hydrochloride and can be used as a starting point for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.5N HCl. Keep the mixture at room temperature for 12 hours. Neutralize with 0.5N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.5N NaOH. Keep the mixture at room temperature for 12 hours. Neutralize with 0.5N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3.0% H₂O₂. Keep the mixture at room temperature for 12 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 70°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the solid drug substance to UV light at 254 nm for 24 hours. Dissolve in the mobile phase for analysis.
-
Analysis: Analyze all samples by a stability-indicating UPLC or HPLC method.
Protocol 2: UPLC Method for Separation of Raloxifene and Degradation Products
This is a general method that may require optimization for this compound and its specific byproducts.
-
Column: Extended C18 column
-
Mobile Phase: Isocratic elution with a mixture of 5mM ammonium (B1175870) acetate (B1210297) and methanol (50:50, v/v)
-
Detection: UV at 280 nm
-
Flow Rate: As per column specifications
-
Injection Volume: 10 µL
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Optimizing "Raloxifene Dimethyl Ester Hydrochloride" Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Raloxifene (B1678788) Dimethyl Ester Hydrochloride in in vitro assays.
Disclaimer: Limited direct experimental data is available for "Raloxifene dimethyl ester hydrochloride." The guidance provided here is largely based on studies conducted with "Raloxifene hydrochloride." Researchers should consider that the esterification may alter the compound's solubility, cell permeability, and potency, and therefore, initial dose-response experiments are crucial.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Raloxifene?
Raloxifene is a selective estrogen receptor modulator (SERM). It exhibits tissue-specific estrogen agonist and antagonist effects by binding to estrogen receptors alpha (ERα) and beta (ERβ).[1][2] Upon binding, Raloxifene induces conformational changes in the receptor, leading to the recruitment of co-activators or co-repressors, which in turn modulates the transcription of target genes in a tissue-dependent manner.[3] In bone tissue, it generally acts as an estrogen agonist, promoting bone formation and inhibiting resorption, while in breast and uterine tissues, it primarily functions as an estrogen antagonist.[1]
Q2: What is a recommended starting concentration range for in vitro experiments?
Based on studies with Raloxifene hydrochloride, a broad concentration range from 10⁻¹¹ M to 10⁻⁵ M has been used. For initial experiments, a logarithmic dilution series within the nanomolar (nM) to low micromolar (µM) range is recommended. The optimal concentration is highly dependent on the cell type and the specific assay.
Q3: How should I prepare a stock solution of this compound?
This compound is reported to be soluble in DMSO at a concentration of 28 mg/mL. It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM or 20 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in cell culture medium?
The stability of this compound in cell culture medium has not been extensively reported. As with many small molecules, prolonged incubation in aqueous media at 37°C can lead to degradation. It is advisable to prepare fresh dilutions from the frozen stock for each experiment. For long-term experiments, the medium may need to be replaced periodically.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the compound | - Concentration too low: The compound may not be potent enough at the tested concentrations. - Compound instability: The compound may have degraded in the culture medium. - Low receptor expression: The cell line may not express sufficient levels of ERα or ERβ. - Incorrect assay endpoint: The chosen assay may not be suitable for detecting the effects of Raloxifene in the specific cell model. | - Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM). - Prepare fresh dilutions for each experiment and consider replenishing the medium for long-term assays. - Verify the expression of ERα and ERβ in your cell line using qPCR or Western blotting. - Consider alternative assays that measure different aspects of cell function (e.g., proliferation, apoptosis, gene expression). |
| High background or inconsistent results | - Compound precipitation: The compound may be precipitating out of solution at higher concentrations. - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. - Cell seeding variability: Inconsistent cell numbers across wells can lead to variable results. | - Visually inspect the culture medium for any signs of precipitation. If observed, reduce the final concentration or use a solubilizing agent (with appropriate controls). - Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the same DMSO concentration to assess its effect. - Use a cell counter to ensure accurate and consistent cell seeding. Allow cells to adhere and stabilize before adding the compound. |
| Unexpected agonist or antagonist activity | - Cell-type specific response: Raloxifene's activity is highly dependent on the cellular context and the relative expression of ERα and ERβ. - Presence of endogenous estrogens: Phenol (B47542) red in cell culture medium has weak estrogenic activity and can interfere with the assay. | - Characterize the ERα/ERβ expression ratio in your cell line. The observed effect may be a true biological response in your specific model. - Use phenol red-free medium and charcoal-stripped serum to eliminate the influence of exogenous estrogens. |
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Assays (based on Raloxifene Hydrochloride)
| Assay Type | Cell Type | Effective Concentration Range | Reference |
| Osteoclastogenesis Inhibition | Mouse Bone Marrow | 10⁻¹¹ M - 10⁻⁹ M | [4] |
| Osteoblast Proliferation | Neonatal Mouse Calvariae | 10⁻⁹ M - 10⁻⁷ M | [4] |
| Anti-proliferative Activity | MCF-7 (Breast Cancer) | 1 µM - 5 µM | |
| Endothelial Cell Proliferation | HUVECs | 1 nM - 10 nM | [5] |
| Adipogenesis Inhibition | 3T3-L1 | 20 µM | [6] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., p-Akt, total Akt, β-catenin, ERα) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways
Caption: Overview of Raloxifene's signaling pathways.
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene increases proliferation of human endothelial cells in association with increased gene expression of cyclins A and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene inhibits adipose tissue inflammation and adipogenesis through Wnt regulation in ovariectomized rats and 3 T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Raloxifene Dimethyl Ester Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues with Raloxifene (B1678788) dimethyl ester hydrochloride. The following information provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and comparative data to streamline method development and optimization.
Understanding the Molecule: Raloxifene Dimethyl Ester Hydrochloride
This compound is an analog of Raloxifene, a selective estrogen receptor modulator (SERM). The key structural difference is the esterification of the two phenolic hydroxyl groups with methyl groups. This modification increases the molecule's hydrophobicity and removes the acidic phenolic protons, leaving the basic piperidinyl group as the primary site for potential secondary interactions with the HPLC stationary phase.
Chemical Structure:
Caption: Key properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most probable cause of peak tailing for this compound is the interaction between its basic piperidinyl functional group and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2][3] These secondary interactions can lead to a mixed-mode retention mechanism, resulting in asymmetrical peak shapes.[2][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor. Since this compound has a basic functional group, a low mobile phase pH (typically between 2.5 and 4.0) is recommended.[4] At low pH, the silanol groups on the stationary phase are protonated and less likely to interact with the protonated basic analyte, leading to improved peak symmetry.[2][4] Operating near the pKa of the analyte can result in inconsistent peak shapes.[1][3]
Q3: Can the choice of organic modifier in the mobile phase impact peak tailing?
A3: Yes, the choice and concentration of the organic modifier can influence peak shape. Acetonitrile (B52724) is often preferred as it can provide sharper peaks compared to methanol (B129727) for some basic compounds. Adjusting the organic modifier concentration can also help. Increasing the elution strength by increasing the percentage of the organic modifier may reduce the contact time of the analyte with the stationary phase, thereby minimizing tailing.[5]
Q4: My peak tailing is persistent even after optimizing the mobile phase. What else should I check?
A4: If mobile phase optimization does not resolve the issue, consider the following:
-
Column Choice: Not all C18 columns are the same. Consider using a column with high-purity silica (B1680970) and effective end-capping to minimize the number of accessible silanol groups.[1] Polar-embedded or polar-endcapped columns are also good alternatives for basic compounds.
-
Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases. This can expose more silanol groups. A void at the column inlet or a blocked frit can also cause peak distortion.[3] Try replacing the column with a new one to see if the problem persists.
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[3] Try diluting your sample and re-injecting.
-
Extra-Column Effects: The tubing and connections in your HPLC system can contribute to peak broadening and tailing. Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[1][6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Experimental Protocols & Comparative Data
Below are examples of HPLC methods that have been successfully used for the analysis of Raloxifene hydrochloride. These can serve as a starting point for developing a method for its dimethyl ester analog. Given the increased hydrophobicity of the dimethyl ester, you may need to increase the organic modifier concentration compared to the methods listed below.
| Parameter | Method 1[7] | Method 2[8] | Method 3[9] |
| Column | Inertsil C18 (4.6 x 250 mm, 5 µm) | Phenomenex RP-C8 (4.6 x 150 mm, 5 µm) | Kromosil C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water:Acetonitrile (20:80 v/v), pH 3.5 with Orthophosphoric Acid | Acetonitrile:Phosphate (B84403) Buffer (40:60 v/v), pH 3.5 with Orthophosphoric Acid | Acetonitrile:Phosphate Buffer (30:70 v/v), pH 3.0 |
| Flow Rate | 0.7 mL/min | Not Specified | Not Specified |
| Detection | 284 nm | 240 nm | 280 nm |
| Temperature | Ambient | Not Specified | Not Specified |
Note: These methods are for Raloxifene hydrochloride. For this compound, a higher proportion of acetonitrile may be required for reasonable retention times due to its increased hydrophobicity.
Detailed Recommended Starting Protocol
Based on the available data, the following protocol is a good starting point for the analysis of this compound:
-
Column: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm).
-
Mobile Phase A: 0.1% Formic acid or 25 mM phosphate buffer in water, adjusted to pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher percentage of aqueous phase and gradually increase the percentage of acetonitrile. A good starting point would be a linear gradient from 60% A to 20% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for an optimal wavelength, but starting around 280-290 nm is reasonable based on the parent compound.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a weaker elution strength.
By systematically addressing potential issues related to the mobile phase, column, sample, and HPLC system, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate and reproducible analytical results.
References
- 1. heteroletters.org [heteroletters.org]
- 2. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. isca.me [isca.me]
Technical Support Center: Preventing Precipitation of "Raloxifene Dimethyl Ester Hydrochloride" in Media
Disclaimer
Information on "Raloxifene dimethyl ester hydrochloride" is limited. This guide is based on the known properties of its parent compound, Raloxifene Hydrochloride. The addition of dimethyl ester groups will likely increase the hydrophobicity, making the information on preventing precipitation of the parent compound highly relevant.
Troubleshooting Guides
This section provides a step-by-step approach to resolving precipitation issues encountered during your experiments.
Q1: My "this compound" precipitated after I added it to my cell culture media. What should I do?
A1: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Follow this troubleshooting workflow to identify a solution:
-
Step 1: Review Your Stock Solution Preparation. Ensure your stock solution in an organic solvent (like DMSO) is fully dissolved and within the recommended concentration limits.
-
Step 2: Optimize the Dilution Process. The method of dilution into your aqueous media is critical. Rapidly adding a concentrated stock to the media can cause the compound to crash out of solution.
-
Step 3: Consider Co-solvents and Excipients. If optimizing the dilution process is insufficient, you may need to incorporate solubilizing agents into your media.
-
Step 4: Evaluate Media Stability. The compound may be initially soluble but precipitate over time due to interactions with media components or pH shifts.
Here is a visual guide to this troubleshooting process:
Identifying impurities in "Raloxifene dimethyl ester hydrochloride" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Raloxifene hydrochloride. While the query specified "Raloxifene dimethyl ester hydrochloride," the available scientific literature predominantly focuses on "Raloxifene hydrochloride." The information presented here pertains to Raloxifene hydrochloride, a closely related and widely studied compound. "this compound" is an analog, and specific synthesis and impurity data are not as readily available.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed during the synthesis of Raloxifene hydrochloride?
A1: During the synthesis of Raloxifene hydrochloride, several process-related impurities and degradation products can form. Eight major impurities have been identified and characterized in laboratory batches.[1][2][3] These include side-products from various stages of the synthesis, degradation products, and dimers.[1][3]
Q2: At what stages of the synthesis are these impurities typically formed?
A2: Impurities can be introduced at different stages of the Raloxifene hydrochloride synthesis. For instance, some impurities are side-products formed during the coupling reactions, while others may arise from incomplete reactions or rearrangements under specific conditions.[1][3]
Q3: What analytical techniques are recommended for identifying and quantifying these impurities?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for detecting, identifying, and quantifying impurities in Raloxifene hydrochloride.[1][2][3] These techniques allow for the separation and characterization of impurities, even at low levels (0.05% to 0.1%).[1][2]
Troubleshooting Guide
Issue 1: Presence of Unknown Peaks in HPLC Chromatogram
-
Possible Cause: Formation of unexpected side-products or degradation of starting materials, intermediates, or the final product.
-
Troubleshooting Steps:
-
Characterize the Unknown Peak: Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unknown impurity. This information is crucial for proposing a potential structure.
-
Review Synthesis Steps: Analyze the reaction conditions at each step of the synthesis. Consider factors like temperature, pH, reaction time, and purity of reagents, which could contribute to side reactions.
-
Forced Degradation Studies: To understand potential degradation pathways, subject a pure sample of Raloxifene hydrochloride to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the resulting mixture by HPLC and LC-MS to see if any of the degradation products match the unknown peak.
-
Issue 2: High Levels of Known Impurities
-
Possible Cause: Sub-optimal reaction conditions or inadequate purification.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, solvent, catalyst, and reaction time to minimize the formation of specific impurities.
-
Improve Purification Methods: Enhance the purification process by employing techniques like recrystallization from appropriate solvents or column chromatography to effectively remove impurities.
-
Impurity Profile of Raloxifene Hydrochloride
The following table summarizes the common impurities identified during the synthesis of Raloxifene hydrochloride.[1][2][3]
| Impurity ID | Impurity Name | Source of Formation |
| Impurity 1 | Raloxifene-N-Oxide | Oxidation of the piperidine (B6355638) nitrogen of Raloxifene. |
| Impurity 2 | EP Impurity A | A known impurity listed in the European Pharmacopoeia. |
| Impurity 3 | EP Impurity B | Another known impurity listed in the European Pharmacopoeia. |
| Impurity 4 | Raloxifene Dimer | Dimerization of Raloxifene molecules. |
| Impurity 5 | 6-Acetoxy-2-(4-hydroxyphenyl)-benzothiophene or 6-Hydroxy-2-(4-acetoxyphenyl)-benzothiophene | Incomplete reaction or hydrolysis of intermediates during the synthesis. |
| Impurity 6 | Methyl[4-[2-(piperidin-1-yl)ethoxy]]benzoate | A side product formed from the reaction of an intermediate with methanol.[3] |
| Impurity 7 | 1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]ethanone | Can be formed through a Fries rearrangement of an acetylated intermediate.[3] |
| Impurity 8 | 7-Acetyl-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl]methanone | Can result from a Fries rearrangement on an acetylated Raloxifene precursor.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Objective: To separate and quantify Raloxifene hydrochloride and its related impurities.
-
Methodology:
-
Column: Inertsil C8-3 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate (B84403) (KH2PO4), with the pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 10 40 60 20 40 60 25 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of about 0.5 mg/mL.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Objective: To identify the chemical structures of impurities based on their mass-to-charge ratios.
-
Methodology:
-
LC System: An HPLC system capable of gradient elution, coupled to a mass spectrometer.
-
Column: X-Terra RP-8 (250 x 4.6 mm) or a similar reversed-phase column.[1]
-
Mobile Phase:
-
Mobile Phase A: 10mM ammonium (B1175870) formate, pH adjusted to 3.0 with formic acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
-
Gradient: A suitable gradient program to ensure separation of all impurities.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used. Data can be acquired in both positive and negative ion modes to obtain comprehensive information.
-
Visualizations
Caption: A simplified overview of the synthetic pathway for Raloxifene Hydrochloride.
Caption: Logical relationships illustrating the origins of impurities in the synthesis process.
Caption: A standard experimental workflow for the analysis of impurities.
References
Technical Support Center: Enhancing Transdermal Delivery of Raloxifene Dimethyl Ester Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of transdermal delivery of Raloxifene (B1678788) Dimethyl Ester Hydrochloride.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Passive Permeation of Raloxifene Dimethyl Ester Hydrochloride
-
Question: My in vitro permeation study shows negligible passive diffusion of this compound across the skin model. What could be the reason, and how can I troubleshoot this?
-
Answer: Low passive permeation is expected for a lipophilic molecule like a raloxifene derivative.[1] The high lipophilicity (logP of raloxifene is 5.5) creates a challenge for its release from the formulation and partitioning into the stratum corneum.[1] Studies have shown no passive permeation of raloxifene hydrochloride from propylene (B89431) glycol over 7 days.[1]
Troubleshooting Steps:
-
Verify Drug Solubility in Vehicle: Ensure that this compound is fully solubilized in your donor vehicle. Poor solubility can lead to a low concentration gradient, which is the driving force for passive diffusion. You may need to screen various solvents or co-solvent systems.
-
Assess Vehicle-Skin Partitioning: The vehicle should facilitate the partitioning of the drug into the stratum corneum. If the drug has a much higher affinity for the vehicle than the skin, it will not effectively permeate. Consider modifying the vehicle composition to optimize the partition coefficient.
-
Incorporate Penetration Enhancers: Passive delivery alone is often insufficient for highly lipophilic drugs.[2] It is crucial to incorporate chemical or physical penetration enhancement strategies.
-
Issue 2: Inconsistent Results in In Vitro Permeation Studies
-
Question: I am observing high variability in flux and cumulative permeation values between replicate experiments. What are the potential sources of this inconsistency?
-
Answer: In vitro skin permeation studies can be sensitive to several factors, leading to variability.[3]
Troubleshooting Steps:
-
Standardize Skin Tissue Handling: Ensure consistent sourcing, preparation, and storage of the skin membranes (e.g., full-thickness, dermatomed).[4] The use of frozen-stored human skin might affect cutaneous metabolism.[4]
-
Control Diffusion Cell Setup: Maintain a consistent temperature (typically 32°C to mimic skin surface temperature), stirring rate of the receptor medium, and ensure proper sealing of the Franz diffusion cells to prevent leakage.[5]
-
Validate Analytical Method: The analytical method used to quantify the drug in the receptor fluid should be validated for linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[6]
-
Ensure Sink Conditions: The concentration of the drug in the receptor medium should not exceed 10% of its solubility in that medium to maintain a proper concentration gradient.[6] The solubility of the analyte in the receptor medium should be at least an order of magnitude higher than the maximum expected concentration during the experiment.[6]
-
Issue 3: Penetration Enhancer Not Producing the Desired Effect
-
Question: I have incorporated a chemical penetration enhancer into my formulation, but the enhancement in drug delivery is minimal. Why might this be happening?
-
Answer: The effectiveness of a chemical penetration enhancer depends on its mechanism of action, concentration, and interaction with both the drug and the skin.
Troubleshooting Steps:
-
Optimize Enhancer Concentration: The concentration of the enhancer is critical. For example, a combination of propylene glycol and lauric acid (9+1) has been shown to be highly effective for lipophilic drugs.[2] Screen a range of concentrations to find the optimal level.
-
Consider Synergistic Combinations: Sometimes, a combination of enhancers with different mechanisms of action can produce a synergistic effect. For instance, oleic acid can be combined with Transcutol® P and DMSO.[7]
-
Evaluate Enhancer-Drug-Vehicle Interactions: The enhancer should not negatively impact the solubility or stability of the drug in the vehicle. It should also be compatible with other excipients in the formulation.
-
Mechanism of Action: Ensure the chosen enhancer's mechanism is appropriate for your drug and formulation. Terpenes, for example, can enhance the permeation of lipophilic drugs by reducing the polarity of the stratum corneum.[8]
-
Issue 4: Formulation Instability (e.g., Phase Separation, Crystallization)
-
Question: My formulation containing this compound and penetration enhancers is showing signs of instability over time. What can I do?
-
Answer: Formulation stability is a critical aspect of developing a transdermal system.
Troubleshooting Steps:
-
Conduct Solubility and Stability Studies: Determine the solubility of this compound in various vehicles and with different enhancers.[9] Perform stability studies at different temperatures to assess the long-term stability of the formulation.[9]
-
Optimize Excipient Concentrations: High concentrations of some enhancers or the drug itself can lead to supersaturation and subsequent crystallization. Carefully optimize the concentrations of all components.
-
Incorporate Stabilizers: Consider adding stabilizers or co-solvents to your formulation to improve the solubility and stability of the drug.
-
Characterize the Formulation: Use techniques like microscopy, DSC (Differential Scanning Calorimetry), and XRD (X-ray Diffraction) to check for the presence of crystals and assess the physical state of the drug in the formulation.
-
Data Presentation: Enhancing Raloxifene Permeation
The following tables summarize quantitative data from various studies on enhancing the transdermal delivery of raloxifene and other lipophilic drugs.
Table 1: Effect of Chemical Enhancers on Raloxifene Hydrochloride Permeation
| Formulation Vehicle | Chemical Enhancer(s) | Total Delivery in 7 days (µg/cm²) | Reference |
| Propylene Glycol (PG) | 10% Oleic Acid | 645.01 ± 88.07 | [1][7] |
| PG | 5% Oleic Acid + 40% Transcutol® P | 435.18 ± 12.65 | [1][7] |
| PG | 5% Oleic Acid + 10% Transcutol® P + 15% DMSO | 500.18 ± 94.30 | [1][7] |
| PG | 45.50% DMSO | Did not meet target delivery | [7] |
Table 2: Performance of Different Raloxifene Nanoparticle Formulations
| Formulation | Mean Particle Size (nm) | Transdermal Flux (µg/cm²/h) | Enhancement Ratio | Reference |
| Raloxifene-loaded Transfersomes | 134 ± 9 | 6.5 ± 1.1 | 6.25 ± 1.50 | [10] |
| Raloxifene-loaded Ethosomes | Not specified | 22.14 ± 0.83 | 21 (compared to liposomes) | [11] |
| Raloxifene Nanoparticles (with menthol) | 173.7 | Not specified | Significantly enhanced | [12] |
Table 3: Physicochemical Properties of Raloxifene Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 510.0 g/mol | [13] |
| LogP | 5.5 | [1] |
| Water Solubility | Very slightly soluble (627.4 ± 132.0 µg/mL) | [14] |
| Solubility in DMSO | ~15 mg/mL | [15] |
| Solubility in Ethanol | ~0.1 mg/mL | [15] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for conducting an in vitro skin permeation test (IVPT) to evaluate the transdermal delivery of this compound.
1. Materials and Equipment:
-
Excised human or animal skin (e.g., dermatomed human skin, hairless mouse skin)[2][4]
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to ensure sink conditions)[9]
-
Donor formulation containing this compound
-
Water bath with circulator and stirrer
-
HPLC or other validated analytical method for drug quantification[6]
2. Skin Membrane Preparation:
-
Obtain full-thickness skin and remove subcutaneous fat.
-
If required, prepare split-thickness skin using a dermatome to a thickness of approximately 200-400 µm.[4]
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Store the prepared skin frozen until use.[4]
3. Experimental Setup:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[5]
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[5]
-
Equilibrate the cells in a water bath at 32°C with constant stirring of the receptor medium for at least 30 minutes.
-
Apply a known amount of the donor formulation to the skin surface in the donor compartment.
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the samples for the concentration of this compound using a validated HPLC method.
5. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the lag time (tL) by extrapolating the linear portion of the plot to the x-axis.
Mandatory Visualizations
Caption: Workflow for In Vitro Skin Permeation Study.
Caption: Troubleshooting Logic for Low Permeation.
Caption: Mechanism of Enhanced Transdermal Delivery.
References
- 1. Formulation Development for Transdermal Delivery of Raloxifene, a Chemoprophylactic Agent against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transdermal delivery of highly lipophilic drugs: in vitro fluxes of antiestrogens, permeation enhancers, and solvents from liquid formulations [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. youtube.com [youtube.com]
- 6. In-Vitro Permeation Studies - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental design and optimization of raloxifene hydrochloride loaded nanotransfersomes for transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transdermal delivery of raloxifene HCl via ethosomal system: Formulation, advanced characterizations and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of a transdermal formulation containing raloxifene nanoparticles for osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raloxifene Hydrochloride | C28H28ClNO4S | CID 54900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Analysis of Raloxifene and Tamoxifen in Breast Cancer Cells for Research Professionals
In the landscape of endocrine therapy for breast cancer, both Raloxifene (B1678788) and Tamoxifen (B1202) stand out as pivotal selective estrogen receptor modulators (SERMs). While clinically their primary applications and efficacy profiles show distinctions, a deeper understanding of their comparative performance at the cellular level is crucial for researchers and drug development professionals. This guide provides an objective comparison of Raloxifene and Tamoxifen on breast cancer cells, supported by experimental data, detailed protocols, and visual representations of their molecular interactions.
Mechanism of Action: A Tale of Two SERMs
Both Raloxifene and Tamoxifen exert their effects by competitively binding to the estrogen receptor (ER), primarily ERα in breast cancer cells. This binding event leads to a conformational change in the receptor, which then interacts with co-regulator proteins to modulate gene expression.
-
In Estrogen Receptor-Positive (ER+) Breast Cancer Cells (e.g., MCF-7): Both drugs act as antagonists, blocking estrogen-stimulated proliferation. They achieve this by recruiting co-repressors to the ER complex, which in turn inhibits the transcription of estrogen-responsive genes involved in cell growth and survival. Studies have shown that both Tamoxifen and Raloxifene can decrease the speed of the cell cycle and induce apoptosis in MCF-7 cells.[1] However, Tamoxifen has been observed to regulate a unique set of over 60 genes that are minimally affected by Raloxifene, indicating a distinct downstream signaling impact.[2][3]
-
In Estrogen Receptor-Negative (ER-) Breast Cancer Cells (e.g., MDA-MB-231): Interestingly, both Raloxifene and Tamoxifen have demonstrated anti-proliferative effects in ER-negative breast cancer cells, suggesting ER-independent mechanisms of action. One such mechanism involves the inhibition of glutamine uptake.[4] This leads to a reduction in the synthesis of the antioxidant glutathione (B108866) (GSH), resulting in increased oxidative stress and subsequent apoptosis.[4]
Comparative Efficacy in Breast Cancer Cells: A Data-Driven Overview
The following tables summarize key quantitative data from in vitro studies comparing the effects of Raloxifene and Tamoxifen on breast cancer cell lines.
Table 1: Comparative Effects on Cell Proliferation and Viability
| Parameter | Breast Cancer Cell Line | Tamoxifen | Raloxifene | Reference |
| IC50 | MCF-7 (ER+) | 10.045 µM | Not Reported | [5] |
| MDA-MB-231 (ER-) | 2230 µM | Not Reported | [5] | |
| Effect on Cell Cycle | MCF-7 (ER+) | Decreased speed | Decreased speed | [1] |
| Tumorigenicity | MDA-MB-231 (ER-) | Not Reported | Decreased | [6][7] |
Table 2: Comparative Effects on Apoptosis, Migration, and Invasion
| Parameter | Breast Cancer Cell Line | Tamoxifen | Raloxifene | Reference |
| Apoptosis Induction | MCF-7 (ER+) | Pro-apoptotic | Pro-apoptotic | [1] |
| MDA-MB-231 (ER-) | Induces apoptosis | Induces apoptosis | [4] | |
| Cell Migration | MDA-MB-231 (ER-) | Not Reported | Decreased | [6][7] |
| Cell Invasion | MDA-MB-231 (ER-) | Not Reported | Decreased | [6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Raloxifene and Tamoxifen in ER+ Breast Cancer Cells
Caption: Antagonistic action of Raloxifene and Tamoxifen in ER+ cells.
Signaling Pathway of Raloxifene and Tamoxifen in ER- Breast Cancer Cells
Caption: ER-independent pro-apoptotic mechanism of SERMs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of Raloxifene and Tamoxifen.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Raloxifene or Tamoxifen (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with Raloxifene or Tamoxifen at predetermined concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Experimental Workflow for Comparative Analysis
Caption: Workflow for in vitro comparison of SERMs.
Conclusion
Both Raloxifene and Tamoxifen demonstrate significant anti-cancer effects in breast cancer cells through both ER-dependent and independent mechanisms. While Tamoxifen has been more extensively studied, particularly in ER+ cells, Raloxifene shows promise, especially in inhibiting the metastatic potential of ER- cells. The differential gene regulation induced by Tamoxifen suggests that despite their similar primary mechanism of action, their broader biological impacts may diverge. Further head-to-head quantitative in vitro studies, particularly for "Raloxifene dimethyl ester hydrochloride," are warranted to fully elucidate their comparative efficacy and to guide future drug development efforts in breast cancer therapy.
References
- 1. [Biochemical mechanism of raloxifen and tamoxifen action for the prevention of breast cancer. Studies in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression preferentially regulated by tamoxifen in breast cancer cells and correlations with clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tamoxifen and raloxifene suppress the proliferation of estrogen receptor-negative cells through inhibition of glutamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
Comparative Efficacy in Osteoporosis Management: A Review of Raloxifene and the Unexplored Potential of its Dimethyl Ester Derivative
A comprehensive review of existing scientific literature reveals a significant body of research on the effects of Raloxifene (B1678788) hydrochloride on bone density in postmenopausal women. In contrast, there is a notable absence of published experimental data regarding the pharmacological effects of "Raloxifene dimethyl ester hydrochloride" on bone metabolism and density. Therefore, a direct comparative study based on existing literature is not feasible. This guide will provide a detailed analysis of Raloxifene's established role in osteoporosis management, including its mechanism of action, clinical trial data, and experimental protocols, while highlighting the current knowledge gap concerning its dimethyl ester derivative.
Raloxifene: A Selective Estrogen Receptor Modulator (SERM) for Bone Health
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that is FDA-approved for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] It exhibits tissue-specific effects, acting as an estrogen agonist in bone and on lipid metabolism, while functioning as an estrogen antagonist in breast and uterine tissues.[2][3][4] This selective action allows Raloxifene to confer the bone-protective benefits of estrogen without increasing the risk of certain cancers.[2][3]
Mechanism of Action on Bone
Raloxifene's primary mechanism of action in bone tissue is mediated through its binding to estrogen receptors (ERs), primarily ERα and ERβ.[5] This interaction leads to the modulation of gene expression, mimicking the effects of estrogen on bone metabolism.[5] Specifically, Raloxifene has been shown to:
-
Inhibit Bone Resorption: It decreases the activity of osteoclasts, the cells responsible for breaking down bone tissue.[1]
-
Promote Bone Formation: While the primary effect is anti-resorptive, some studies suggest it may also have a modest positive effect on osteoblasts, the cells that form new bone.
-
Modulate Signaling Pathways: The binding of Raloxifene to the estrogen receptor can influence various downstream signaling pathways that are crucial for maintaining bone homeostasis.
Clinical Efficacy of Raloxifene on Bone Mineral Density (BMD)
Numerous clinical trials have demonstrated the efficacy of Raloxifene in increasing bone mineral density (BMD) and reducing the risk of vertebral fractures in postmenopausal women with osteoporosis.
Summary of Key Clinical Trial Data
| Study / Trial | Dosage | Duration | Change in Lumbar Spine BMD | Change in Total Hip BMD | Key Findings & Citations |
| Multiple Outcomes of Raloxifene Evaluation (MORE) | 60 mg/day, 120 mg/day | 4 years | Increase observed | Increase observed | Reduced risk of vertebral fractures.[6] |
| Johnston et al. (2000) | 30 mg, 60 mg, 150 mg/day | 36 months | +1.28% (60 mg) vs. -1.32% (placebo) | Comparable increase to spine | Preserves BMD at important skeletal sites.[7] |
| Delmas et al. (1997) | 30 mg, 60 mg, 150 mg/day | 24 months | Significant increase vs. placebo | Significant increase vs. placebo | Daily therapy increases BMD. |
| Lufkin et al. (1998) | 60 mg/day, 120 mg/day | 1 year | Non-significant trend towards increase | +1.66% (60 mg) | Beneficial effects on bone.[8] |
| He et al. (2007) | 60 mg/day | 12 months | +3.3% vs. +1.0% (placebo) | +1.4% vs. -0.9% (placebo) | Significantly increases lumbar spine and total hip BMD in Chinese postmenopausal women. |
| Adami et al. (2008) | 60 mg/day | 2 years | +3.7% | +1.2% | Significant increase in spine BMD compared to calcium and vitamin D3 alone.[9] |
Experimental Protocols in Raloxifene Clinical Trials
The methodologies employed in clinical trials evaluating Raloxifene provide a framework for understanding how its effects on bone density are assessed.
General Experimental Workflow
Key Methodologies
-
Participant Selection: Trials typically enroll postmenopausal women, often with a diagnosis of osteoporosis based on bone mineral density measurements (T-score ≤ -2.5).[8]
-
Intervention: Participants are randomly assigned to receive a specific daily dose of Raloxifene hydrochloride (e.g., 60 mg) or a placebo.[7] Many studies also ensure all participants receive supplemental calcium and vitamin D.[9]
-
Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine, total hip, and sometimes other sites is measured at baseline and at regular intervals (e.g., annually) using dual-energy X-ray absorptiometry (DXA).[7]
-
Biochemical Markers of Bone Turnover: Serum and urine samples are collected to measure markers of bone formation (e.g., bone-specific alkaline phosphatase, osteocalcin) and bone resorption (e.g., C-telopeptide).[8]
-
Safety and Tolerability Assessments: Adverse events are monitored throughout the study. Endometrial thickness may be assessed via transvaginal ultrasound to monitor for uterine effects.
The Uncharacterized Profile of this compound
As of the latest review of scientific databases, there are no published preclinical or clinical studies evaluating the efficacy of "this compound" on bone density. Chemical supplier catalogs list it as a related substance to Raloxifene, but its pharmacological properties, pharmacokinetics, and effects on bone metabolism remain uninvestigated in the public domain.
Conclusion
Raloxifene has a well-established profile as an effective treatment for postmenopausal osteoporosis, with extensive clinical data supporting its ability to increase bone mineral density and reduce the risk of vertebral fractures. Its mechanism of action as a SERM provides bone-protective benefits while minimizing adverse effects on breast and uterine tissues.
In contrast, "this compound" represents an uncharacterized compound in the context of bone biology. Future research is necessary to determine if this derivative possesses any pharmacological activity, whether it acts as a prodrug to Raloxifene, and if it offers any potential advantages or disadvantages compared to the well-studied Raloxifene hydrochloride. For researchers, scientists, and drug development professionals, the focus for osteoporosis management remains on established therapies like Raloxifene until further data on its derivatives become available.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Raloxifene: a review of its use in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene | CAS#:84449-90-1 | Chemsrc [chemsrc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Long-term raloxifene for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term effects of raloxifene on bone mineral density, bone turnover, and serum lipid levels in early postmenopausal women: three-year data from 2 double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of established postmenopausal osteoporosis with raloxifene: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of raloxifene on changes in bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
Raloxifene and Its Place Among Selective Estrogen Receptor Modulators: A Comparative Analysis
A detailed examination of Raloxifene's performance against other prominent Selective Estrogen Receptor Modulators (SERMs) reveals a landscape of nuanced therapeutic profiles, each with distinct benefits and drawbacks for researchers and drug development professionals. While this guide centers on the well-established clinical data for Raloxifene (B1678788) hydrochloride, it is important to note the limited publicly available comparative data for its analog, Raloxifene dimethyl ester hydrochloride.
This comparative guide provides a comprehensive overview of Raloxifene in relation to other key SERMs, including Tamoxifen, Ospemifene, and Bazedoxifene (B195308). The analysis delves into their mechanisms of action, clinical efficacy in treating and preventing osteoporosis and breast cancer, and their respective side-effect profiles, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: A Tale of Tissue-Specific Effects
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity. This dual functionality allows them to elicit estrogen-like effects in some tissues while blocking them in others. The primary targets for these drugs are the two main estrogen receptors, ERα and ERβ. The specific conformational change induced in the receptor upon binding, along with the differential expression of co-activator and co-repressor proteins in various tissues, dictates the ultimate physiological response.
Raloxifene, a second-generation SERM, demonstrates estrogen agonist effects on bone, which is beneficial for preventing osteoporosis.[1][2] Conversely, it acts as an estrogen antagonist in breast and uterine tissues, a key attribute in reducing the risk of estrogen receptor-positive (ER-positive) breast cancer.[3][4]
In contrast, Tamoxifen, a first-generation SERM, also exhibits estrogen antagonism in the breast but has partial agonist effects on the endometrium, which can increase the risk of endometrial cancer.[4] Ospemifene, another SERM, is primarily an estrogen agonist in the vaginal epithelium, making it effective for treating dyspareunia, but it has complex effects in other tissues.[5][6] Bazedoxifene, a third-generation SERM, is an estrogen antagonist in the uterus and breast while acting as an agonist in bone.[7][8]
Caption: Tissue-specific effects of various SERMs.
Comparative Efficacy: A Data-Driven Overview
The clinical utility of SERMs is best understood through a direct comparison of their performance in key therapeutic areas. The following tables summarize quantitative data from pivotal clinical trials.
Osteoporosis Prevention and Treatment
| SERM | Study | Dosage | Change in Lumbar Spine BMD | Change in Total Hip BMD | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction |
| Raloxifene | MORE[9] | 60 mg/day | +2.6% | +2.1% | 30-50% | No significant reduction |
| Bazedoxifene | 3-year trial[10] | 20 mg/day | Significant increase vs. placebo | Significant increase vs. placebo | 42% vs. placebo | 50% in high-risk subgroup vs. placebo[10] |
| Ospemifene | N/A | N/A | Potential benefit, not a primary indication[11] | N/A | N/A | N/A |
| Tamoxifen | N/A | N/A | Agonist effect on bone[4] | N/A | N/A | N/A |
Breast Cancer Risk Reduction
| SERM | Study | Dosage | Invasive Breast Cancer Risk Reduction | ER-Positive Breast Cancer Risk Reduction |
| Raloxifene | STAR[12][13][14][15] | 60 mg/day | ~50% (similar to Tamoxifen) | Significant reduction |
| Tamoxifen | STAR[12][13][14][15] | 20 mg/day | ~50% | Significant reduction |
| Bazedoxifene | Clinical trials[8] | 20 mg/day | No increased risk, protective effect suggested | N/A |
| Ospemifene | Preclinical data[6] | N/A | Potential for prevention | N/A |
Side Effect Profile Comparison
The therapeutic benefits of SERMs must be weighed against their potential adverse effects. The table below highlights the key differences in the side effect profiles of the compared SERMs.
| Side Effect | Raloxifene | Tamoxifen | Ospemifene | Bazedoxifene |
| Venous Thromboembolism (VTE) | Increased risk[16] | Increased risk (higher than Raloxifene)[16] | Increased risk | Increased risk[10] |
| Endometrial Hyperplasia/Cancer | No increased risk[4] | Increased risk[4] | Neutral to slight estrogenic effects[6] | No increased risk[8] |
| Hot Flashes | Common[2] | Common[4] | Common[17] | Common[10] |
| Leg Cramps | Common | Common[18] | Less common | Common[10] |
| Cataracts | Lower risk than Tamoxifen[18] | Increased risk[18] | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of SERMs. Below are protocols for key in vitro and in vivo assays.
In Vitro Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a compound for the estrogen receptor.
Caption: Workflow for an ER competitive binding assay.
Methodology:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to isolate the cytosol, which contains the estrogen receptors.[19][20][21]
-
Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., Raloxifene).[22]
-
Separation: The receptor-bound radioligand is separated from the free radioligand using a method like hydroxylapatite (HAP) precipitation.[22]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC₅₀ of the test compound to that of a reference compound (e.g., estradiol).
In Vitro Cell Proliferation Assay (MCF-7 Cells)
This assay assesses the estrogenic or anti-estrogenic effect of a compound on the proliferation of ER-positive breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells, an ER-positive human breast adenocarcinoma cell line, are cultured in a suitable medium.[23][24]
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test SERM, alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).[25]
-
Proliferation Assessment: Cell proliferation is measured using various methods:
-
Data Analysis: The effect of the SERM on cell proliferation is quantified and expressed as a percentage of the control. For antagonists, the IC₅₀ value (the concentration that inhibits 50% of estradiol-stimulated growth) is determined.
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
This animal model is widely used to evaluate the efficacy of compounds in preventing estrogen-deficiency-induced bone loss.
Caption: Workflow for evaluating SERMs in an OVX rat model.
Methodology:
-
Ovariectomy: Adult female rats undergo surgical removal of their ovaries to induce estrogen deficiency, which leads to bone loss similar to postmenopausal osteoporosis in women.[28][29][30][31]
-
Treatment: Following a recovery period, the OVX rats are treated with the test SERM or a vehicle control for a specified duration.
-
Outcome Measures: At the end of the study, various parameters are assessed:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA).[32]
-
Biomechanical Strength: Assessed by tests such as three-point bending of the femur to determine bone strength and stiffness.[32]
-
Bone Histomorphometry: Microscopic analysis of bone sections to evaluate trabecular architecture, including trabecular number, thickness, and separation.[28]
-
Uterine Weight: The uterus is weighed to assess the estrogenic or anti-estrogenic effect of the SERM on this tissue.
-
Conclusion
The comparative analysis of Raloxifene with other prominent SERMs underscores the diverse therapeutic profiles within this drug class. Raloxifene offers a balanced profile with proven efficacy in osteoporosis and breast cancer risk reduction, coupled with a favorable uterine safety profile compared to Tamoxifen. Bazedoxifene shows promise in osteoporosis treatment with a good safety profile, while Ospemifene is uniquely effective for vaginal atrophy. The choice of a particular SERM for research or clinical development will depend on the specific therapeutic target and the desired balance of agonist and antagonist effects across different tissues. Further research into novel SERMs and a more comprehensive understanding of the molecular mechanisms underlying their tissue-specific actions will continue to refine their therapeutic applications.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SERMs for Osteoporosis: Raloxifene (Evista) [webmd.com]
- 3. Selective estrogen receptor modulators and the combination therapy conjugated estrogens/bazedoxifene: A review of effects on the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamoxifen to raloxifene and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ospemifene? [synapse.patsnap.com]
- 6. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of bazedoxifene in reducing new vertebral fracture risk in postmenopausal women with osteoporosis: results from a 3-year, randomized, placebo-, and active-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The NSABP Study of Tamoxifen and Raloxifene (STAR) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial Results of the Study of Tamoxifen and Raloxifene (STAR) Released: Osteoporosis Drug Raloxifene Shown to be as Effective as Tamoxifen in Preventing Invasive Breast Cancer - SESPM [sespm.es]
- 14. Initial Results of the Study of Tamoxifen and Raloxifene (STAR) Released: Osteoporosis Drug Raloxifene Shown to be as Effective as Tamoxifen in Preventing Invasive Breast Cancer | Fred Hutchinson Cancer Center [fredhutch.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Systematic review: comparative effectiveness of medications to reduce risk for primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. clinician.nejm.org [clinician.nejm.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. epa.gov [epa.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. japsonline.com [japsonline.com]
- 27. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 28. Rat Model for Osteoporosis - Enamine [enamine.net]
- 29. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 32. Biomechanical evaluation in osteoporosis: ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of "Raloxifene dimethyl ester hydrochloride" and estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Raloxifene (B1678788) Dimethyl Ester Hydrochloride and estradiol (B170435), focusing on their performance in key experimental assays and their underlying mechanisms of action. The information is intended to support researchers and professionals in drug development in understanding the nuanced differences between these two estrogen receptor modulators.
Introduction
Estradiol, the primary female sex hormone, is a natural agonist for estrogen receptors (ERs) and plays a crucial role in a wide range of physiological processes. Raloxifene, a second-generation selective estrogen receptor modulator (SERM), exhibits tissue-specific agonist and antagonist effects.[1] It is known to have estrogen-like effects on bone and lipid metabolism while acting as an antagonist in uterine and breast tissues.[2] This dual activity has positioned raloxifene as a therapeutic agent for osteoporosis and the prevention of invasive breast cancer in postmenopausal women.[2] This guide delves into the comparative experimental data for these two compounds.
It is important to note that the vast majority of published research has been conducted on "raloxifene" or "raloxifene hydrochloride." "Raloxifene dimethyl ester hydrochloride" is a specific chemical variant. While structurally related, direct head-to-head experimental data comparing this compound specifically with estradiol is limited in the public domain. Therefore, this guide will primarily compare the widely studied raloxifene with estradiol, with the understanding that the core molecule is the active moiety.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for Raloxifene and Estradiol from various experimental studies.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki in nM) | Source |
| Estradiol | ERα | ~0.05 - 0.2 | [3] |
| ERβ | ~0.1 - 0.4 | [4] | |
| Raloxifene | ERα | ~0.4 - 2 | [5] |
| ERβ | High Affinity (specific Ki not consistently reported) | [4] |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: In Vitro Cell Proliferation (MCF-7 Breast Cancer Cells)
| Compound | Concentration | Effect on Proliferation | Source |
| Estradiol | 0.1 nM | Maximal stimulation | [6] |
| Raloxifene | 1 µM | Inhibition of estradiol-stimulated proliferation | [3] |
| 10 µM | Inhibition of proliferation (independent of estradiol) | [7] |
Table 3: Effects on Gene Expression in Uterine Tissue (Murine Model)
| Gene | Estradiol Treatment | Raloxifene Treatment | Key Findings | Source |
| Estrogen Receptor 2 (ESR2) | Down-regulated | Up-regulated | Opposing effects on ESR2 expression. | [8] |
| Cancer-associated genes (e.g., Klk1, Ihh, Cdc45l, Cdca8) | Up-regulated | Up-regulated (greater expression than estradiol when combined) | Raloxifene can enhance the expression of certain estrogen-regulated genes. | [8][9] |
Mechanism of Action: A Tale of Two Ligands
The differential effects of estradiol and raloxifene are rooted in their distinct interactions with estrogen receptors.
Estradiol: As a natural agonist, estradiol binding to ERα or ERβ induces a conformational change in the receptor that promotes the recruitment of co-activator proteins. This ligand-receptor-co-activator complex then binds to estrogen response elements (EREs) on DNA, initiating the transcription of target genes.
Raloxifene: As a SERM, raloxifene's binding to the ER induces a different conformational change. In tissues where it acts as an antagonist (e.g., breast, uterus), this conformation favors the recruitment of co-repressor proteins, which block gene transcription.[10] Conversely, in tissues where it has agonist activity (e.g., bone), it is thought to recruit a different set of co-regulators or interact with different response elements, leading to the activation of specific genes.[4]
Signaling Pathways
The following diagrams illustrate the key signaling pathways for estradiol and the differential action of raloxifene.
Figure 1: Simplified Estrogen Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Competitive Radioligand Binding Assay for Estrogen Receptor
This assay determines the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
[3H]-Estradiol (radioligand)
-
Test compounds (this compound, Estradiol)
-
Scintillation vials and fluid
-
Scintillation counter
Protocol:
-
Prepare uterine cytosol from ovariectomized rats in ice-cold TEDG buffer.[1]
-
In assay tubes, combine a fixed amount of uterine cytosol (50-100 µg protein), a single concentration of [3H]-Estradiol (e.g., 0.5 nM), and varying concentrations of the unlabeled test compound.[1]
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) from the IC50 value.
Figure 2: Workflow for Competitive Radioligand Binding Assay.
MCF-7 Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped serum (to remove endogenous estrogens)
-
Test compounds (this compound, Estradiol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[11]
-
Replace the growth medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours to estrogen-deprive the cells.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 3-6 days.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Estrogen Receptor Reporter Gene Assay
This assay measures the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene (e.g., luciferase).
Materials:
-
A cell line stably transfected with an estrogen receptor (ERα or ERβ) and an estrogen-responsive reporter construct (e.g., ERE-luciferase).
-
Cell culture medium
-
Test compounds (this compound, Estradiol)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Plate the reporter cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control). For antagonist testing, co-treat with a known agonist like estradiol.[13]
-
Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Express the results as fold induction over the vehicle control (for agonists) or percentage inhibition of the agonist response (for antagonists).
Conclusion
Raloxifene and estradiol both interact with estrogen receptors but elicit distinct, tissue-specific downstream effects. Estradiol is a potent, full agonist that generally promotes cell proliferation and regulates a wide array of genes. Raloxifene, as a SERM, demonstrates a more complex profile, acting as an antagonist in certain tissues like the breast and uterus, thereby inhibiting proliferation, while mimicking the beneficial effects of estrogen in bone. This differential activity is largely attributed to the unique conformational changes they induce in the estrogen receptor, leading to the recruitment of different sets of co-regulators. The choice between these compounds in a research or therapeutic context will depend on the desired tissue-specific outcome. Further research directly comparing this compound with estradiol is warranted to fully elucidate any subtle differences in their activity profiles.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of estradiol, methyl-piperidino-pyrazole, raloxifene, and ICI 182 780 on gene expression in the murine uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effects of estradiol, methyl-piperidino-pyrazole, raloxifene, and ICI 182 780 on gene expression in the murine uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo comparison of "Raloxifene dimethyl ester hydrochloride" and Bazedoxifene
An In Vivo Comparative Analysis of Raloxifene and Bazedoxifene for Preclinical Research
This guide provides a detailed comparison of the in vivo effects of two prominent selective estrogen receptor modulators (SERMs), Raloxifene Hydrochloride and Bazedoxifene. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of preclinical data on their efficacy and mechanisms in key therapeutic areas: osteoporosis, breast cancer, and their effects on uterine tissue.
Raloxifene and Bazedoxifene belong to the SERM class of drugs, which exhibit tissue-selective estrogen receptor agonist or antagonist activity. Their therapeutic effects are mediated through binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that recruit different co-regulatory proteins in various tissues. This results in estrogen-like effects in some tissues (e.g., bone) and anti-estrogen effects in others (e.g., breast and uterus).
Comparative Analysis of Tissue-Specific Effects: Raloxifene Hydrochloride and Other Selective Estrogen Receptor Modulators (SERMs)
A note on "Raloxifene dimethyl ester hydrochloride": An extensive review of publicly available scientific literature and databases yielded no specific information regarding the tissue-specific effects, pharmacological activity, or clinical data for "this compound." Therefore, this guide will focus on the well-characterized parent compound, Raloxifene hydrochloride , and provide a comparative analysis with other prominent Selective Estrogen Receptor Modulators (SERMs), namely Tamoxifen and Bazedoxifene. This comparison will provide researchers, scientists, and drug development professionals with a comprehensive overview of the differential activities of these compounds in key tissues.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to elicit beneficial estrogen-like effects in certain tissues, such as bone, while antagonizing estrogen's proliferative effects in others, like the breast and uterus. This unique pharmacological profile makes SERMs valuable therapeutic agents for the prevention and treatment of postmenopausal osteoporosis and hormone receptor-positive breast cancer. This guide provides a detailed comparison of the tissue-specific effects of Raloxifene, Tamoxifen, and Bazedoxifene, supported by quantitative experimental data, detailed protocols, and signaling pathway visualizations.
Quantitative Data Comparison
The following tables summarize key in vitro and in vivo data for Raloxifene, Tamoxifen, and Bazedoxifene, providing a quantitative comparison of their tissue-specific activities.
Table 1: Estrogen Receptor Binding Affinity (Ki in nM)
| Compound | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) |
| Raloxifene | ~0.3 nM | ~0.6 nM |
| Tamoxifen | ~2.5 nM | ~5.0 nM |
| Bazedoxifene | ~0.2 nM | ~0.8 nM |
Data compiled from various in vitro binding assays. Ki values represent the concentration of the compound required to inhibit 50% of the radiolabeled ligand binding and are indicative of the binding affinity (a lower Ki value indicates higher affinity).
Table 2: In Vitro Effect on Breast Cancer Cell Proliferation (MCF-7 cells)
| Compound | IC50 (Inhibition of Estradiol-stimulated proliferation) |
| Raloxifene | ~10-50 nM |
| Tamoxifen | ~15-100 nM |
| Bazedoxifene | ~0.2-1 nM |
IC50 values represent the concentration of the compound that inhibits 50% of the maximal proliferative response induced by estradiol (B170435) in the estrogen receptor-positive MCF-7 breast cancer cell line.
Table 3: In Vivo Effect on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rat Model
| Compound | Change in Vertebral BMD vs. OVX Control | Change in Uterine Weight vs. OVX Control |
| Raloxifene | Significant Increase | No significant change (Antagonistic) |
| Tamoxifen | Significant Increase | Significant Increase (Agonistic) |
| Bazedoxifene | Significant Increase | No significant change (Antagonistic) |
The ovariectomized (OVX) rat is a standard animal model for postmenopausal osteoporosis, where the removal of ovaries induces estrogen deficiency and subsequent bone loss.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Objective: To determine the binding affinity (Ki) of test compounds for estrogen receptors (ERα and ERβ).
Materials:
-
Purified recombinant human ERα and ERβ.
-
Radiolabeled ligand: [³H]-17β-Estradiol.
-
Test compounds: Raloxifene, Tamoxifen, Bazedoxifene.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 50 mM KCl, 10% glycerol, and 2 mM dithiothreitol.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 50 mM KCl.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
A constant concentration of purified ERα or ERβ is incubated with a fixed concentration of [³H]-17β-Estradiol.
-
Increasing concentrations of the unlabeled test compound (Raloxifene, Tamoxifen, or Bazedoxifene) are added to compete for binding to the receptor.
-
The reaction mixture is incubated at 4°C for 18-24 hours to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold Wash Buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-Estradiol (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Objective: To assess the effect of SERMs on the proliferation of estrogen receptor-positive breast cancer cells.
Materials:
-
MCF-7 human breast adenocarcinoma cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Phenol (B47542) red-free DMEM with 5% charcoal-stripped FBS for the experiment.
-
17β-Estradiol.
-
Test compounds: Raloxifene, Tamoxifen, Bazedoxifene.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells/well in phenol red-free DMEM with 5% charcoal-stripped FBS and allowed to attach for 24 hours.
-
The medium is replaced with fresh medium containing 17β-Estradiol (e.g., 1 nM) and varying concentrations of the test compounds. Control wells receive estradiol alone or vehicle.
-
The plates are incubated for 5-7 days at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is removed, and 150 µL of solubilization solution is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of inhibition of estradiol-stimulated cell proliferation is calculated for each concentration of the test compound, and the IC50 value is determined.
Objective: To evaluate the in vivo effects of SERMs on bone mineral density and uterine weight in a model of postmenopausal osteoporosis.
Materials:
-
Female Sprague-Dawley or Wistar rats (3-6 months old).
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Surgical instruments.
-
Test compounds: Raloxifene, Tamoxifen, Bazedoxifene, formulated for oral gavage.
-
Dual-energy X-ray absorptiometry (DXA) scanner for BMD measurement.
Procedure:
-
Rats undergo bilateral ovariectomy under anesthesia to induce estrogen deficiency. A sham-operated group serves as a control.
-
Following a recovery period of 2-4 weeks to allow for bone loss to initiate, the animals are randomly assigned to treatment groups.
-
The treatment groups receive daily oral administration of the test compounds or vehicle for a period of 4-12 weeks.
-
Body weight is monitored regularly throughout the study.
-
At the end of the treatment period, bone mineral density (BMD) of the lumbar spine and femur is measured using a DXA scanner.
-
The animals are euthanized, and the uteri are excised and weighed to assess the estrogenic/anti-estrogenic effect in this tissue.
-
Data are analyzed to compare the changes in BMD and uterine weight between the treatment groups and the OVX control group.
Signaling Pathways and Mechanisms of Action
The tissue-specific effects of SERMs are determined by their unique interaction with ERα and ERβ, the differential expression of these receptors in various tissues, and the recruitment of tissue-specific co-activator and co-repressor proteins. The following diagrams illustrate the generalized signaling pathways of SERMs in bone, breast, and uterine tissues.
Caption: Generalized SERM Signaling Pathway.
Caption: Tissue-Specific Effects of SERMs.
Caption: Experimental Workflow for SERM Comparison.
Conclusion
This guide provides a comparative framework for understanding the tissue-specific effects of Raloxifene hydrochloride in relation to other key SERMs, Tamoxifen and Bazedoxifene. The quantitative data and detailed experimental protocols offer a valuable resource for researchers in the fields of endocrinology, oncology, and drug development. The distinct profiles of these SERMs in bone, breast, and uterine tissues underscore the importance of their selective actions in achieving targeted therapeutic outcomes while minimizing undesirable side effects. Further research into the nuanced molecular mechanisms governing their tissue selectivity will continue to inform the development of next-generation SERMs with improved therapeutic indices.
"Raloxifene dimethyl ester hydrochloride" efficacy compared to current osteoporosis treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of raloxifene (B1678788) hydrochloride with current mainstream treatments for osteoporosis, including the bisphosphonate alendronate, the RANKL inhibitor denosumab, and the anabolic agent teriparatide. The information is compiled from pivotal clinical trials and presented to aid in research and development efforts in the field of osteoporosis therapeutics.
Note on "Raloxifene dimethyl ester hydrochloride": Literature primarily details the efficacy and mechanism of raloxifene hydrochloride , the active pharmaceutical ingredient in clinical use. "this compound" is considered an analog or precursor, and as such, clinical efficacy data for this specific compound in osteoporosis treatment is not available in published clinical trials. This guide will therefore focus on the well-documented raloxifene hydrochloride.
Quantitative Efficacy Comparison
The following tables summarize the efficacy of raloxifene hydrochloride, alendronate, denosumab, and teriparatide based on key clinical trial data.
Table 1: Percentage Change in Bone Mineral Density (BMD) from Baseline
| Treatment (Trial) | Duration | Lumbar Spine BMD | Total Hip BMD | Femoral Neck BMD |
| Raloxifene HCl 60 mg/day (MORE) | 36 months | +2.6% vs. placebo[1] | - | +2.1% vs. placebo[1] |
| Raloxifene HCl 60 mg/day (vs. Placebo) | 24 months | +2.4% (difference from placebo)[2] | +2.4% (difference from placebo)[2] | - |
| Alendronate 10 mg/day (FIT) | 36 months | +8.8% (difference from placebo)[3] | - | +5.9% (difference from placebo)[3] |
| Alendronate 10 mg/day (vs. Placebo) | 12 months | +9.2% vs. +4.1% in placebo[4] | - | +4.6% vs. +0.6% in placebo[4] |
| Denosumab 60 mg/6 months (FREEDOM) | 36 months | +9.2% vs. placebo[5] | +6.0% vs. placebo[5] | - |
| Denosumab 60 mg/6 months (vs. Placebo) | 24 months | +6.5% vs. -0.6% in placebo[6] | +3.4% vs. -1.1% in placebo[6] | - |
| Teriparatide 20 µ g/day (Fracture Prevention Trial) | ~21 months | +9.7% (in women)[7] | - | - |
| Teriparatide 20 mcg/day (vs. Placebo) | 6 months | +5.5% vs. +1.5% in placebo[8] | - | - |
Table 2: Fracture Risk Reduction
| Treatment (Trial) | Duration | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction |
| Raloxifene HCl 60 mg/day (MORE) | 36 months | 30-50% vs. placebo[1] | No significant reduction[1] |
| Alendronate (FIT) | 3-4 years | 48% (new vertebral fractures) vs. placebo[3] | 53% (hip fracture) vs. placebo[9] |
| Denosumab 60 mg/6 months (FREEDOM) | 36 months | 68% vs. placebo[5] | 20% vs. placebo[10] |
| Teriparatide 20 µ g/day (Fracture Prevention Trial) | ~21 months | 65% (new vertebral fractures) vs. placebo | 53% (all non-vertebral fractures) vs. placebo |
Table 3: Effect on Bone Turnover Markers (BTMs)
| Treatment | Bone Resorption Marker (CTX) | Bone Formation Marker (P1NP/PINP) |
| Raloxifene HCl | Median decrease of ~46.5% from baseline[11] | Median decrease of ~40.8% from baseline[11] |
| Alendronate | ~70-85% reduction[4][12] | Significant reduction[12] |
| Denosumab | Rapid and sustained decrease (below premenopausal reference interval in all subjects at 1 month)[13] | Significant decrease[13] |
| Teriparatide | Initial increase, peaking around 52 weeks (~227% increase)[14] | Rapid and significant increase, peaking around 52 weeks (~204% increase)[14] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these osteoporosis treatments are mediated through distinct signaling pathways.
Raloxifene Hydrochloride: Selective Estrogen Receptor Modulation
Raloxifene is a selective estrogen receptor modulator (SERM). It acts as an estrogen agonist in bone, where it binds to estrogen receptors (ERα and ERβ) on osteoblasts and osteoclasts.[15] This interaction mimics the bone-protective effects of estrogen, leading to a decrease in bone resorption and a modest increase in bone formation.[16] In contrast, it acts as an estrogen antagonist in breast and uterine tissues.
Alendronate: Bisphosphonate-Mediated Osteoclast Inhibition
Alendronate is a nitrogen-containing bisphosphonate that has a high affinity for hydroxyapatite (B223615) in the bone matrix.[17] It is taken up by osteoclasts during bone resorption. Inside the osteoclast, alendronate inhibits the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate (B85504) pathway.[18] This disruption of a key metabolic pathway leads to osteoclast apoptosis and a potent inhibition of bone resorption.
Denosumab: RANKL Inhibition
Denosumab is a human monoclonal antibody that targets and binds to the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[14] RANKL is a key cytokine required for the formation, function, and survival of osteoclasts.[19] By neutralizing RANKL, denosumab prevents its interaction with its receptor, RANK, on the surface of osteoclasts and their precursors. This leads to a profound inhibition of osteoclast-mediated bone resorption.
Teriparatide: Anabolic Activity through PTH Receptor Signaling
Teriparatide is a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone (PTH).[20] Unlike antiresorptive agents, teriparatide is an anabolic drug that primarily stimulates new bone formation.[13] When administered intermittently (once daily), it preferentially activates osteoblasts by binding to the PTH receptor 1 (PTHR1). This binding initiates downstream signaling cascades, including the PKA and PKC pathways, which promote osteoblast proliferation and differentiation, leading to increased bone mass.[8]
Experimental Protocols: Key Clinical Trials
The data presented in this guide are derived from major randomized, double-blind, placebo-controlled clinical trials. The general methodologies of these pivotal studies are outlined below.
Experimental Workflow: A General Overview of Pivotal Osteoporosis Clinical Trials
Key Methodologies
-
Patient Population: The majority of these large-scale trials enrolled postmenopausal women with osteoporosis, typically defined by a low Bone Mineral Density (BMD) T-score (e.g., ≤ -2.5 at the lumbar spine or femoral neck) and/or the presence of prevalent vertebral fractures.[1][5][21]
-
Intervention and Dosage:
-
Raloxifene (MORE Trial): 60 mg or 120 mg of raloxifene hydrochloride administered orally once daily. All participants also received daily supplements of 500 mg of calcium and 400 to 600 IU of vitamin D.[22]
-
Alendronate (FIT): Initially 5 mg of alendronate orally once daily, increased to 10 mg daily after two years. Participants also received daily supplements of 500 mg of elemental calcium and 250 IU of vitamin D.[23]
-
Denosumab (FREEDOM Trial): 60 mg of denosumab administered subcutaneously every 6 months. Daily calcium (≥1000 mg) and vitamin D (≥400 IU) supplementation was also provided.[2]
-
Teriparatide (Fracture Prevention Trial): 20 µg of teriparatide administered subcutaneously once daily. Participants also received daily calcium and vitamin D supplements.[6]
-
-
Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine, total hip, and femoral neck was measured at baseline and at regular intervals (e.g., annually) using dual-energy X-ray absorptiometry (DXA).
-
Fracture Assessment:
-
Vertebral Fractures: Assessed from lateral spine radiographs taken at baseline and at the end of the study. The presence of new or worsened vertebral fractures was determined by morphometric analysis.[21]
-
Non-Vertebral Fractures: Data on clinical non-vertebral fractures were typically collected at each study visit and confirmed by radiographic reports.[23]
-
-
Bone Turnover Marker (BTM) Assessment: Serum and/or urine samples were collected at baseline and at specified time points throughout the trials to measure markers of bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX) and bone formation (e.g., N-terminal propeptide of type I procollagen (B1174764) - P1NP or PINP).[11][13] Assays such as enzyme-linked immunosorbent assay (ELISA) were commonly used for these measurements.
References
- 1. Reduction of vertebral fracture risk in postmenopausal women with osteoporosis treated with raloxifene: results from a 3-year randomized clinical trial. Multiple Outcomes of Raloxifene Evaluation (MORE) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term effect of denosumab on bone microarchitecture as assessed by tissue thickness–adjusted trabecular bone score in postmenopausal women with osteoporosis: results from FREEDOM and its open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larger increases in bone mineral density during alendronate therapy are associated with a lower risk of new vertebral fractures in women with postmenopausal osteoporosis. Fracture Intervention Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of alendronate on bone mineral density and bone turnover in Thai postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The effects of raloxifene on bone turnover markers and bone mineral density in women on maintenance hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Denosumab on Bone Metabolic Markers and Bone Mineral Density in Patients Treated with Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fracture risk reduction with alendronate in women with osteoporosis: the Fracture Intervention Trial. FIT Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reduction in PINP, a marker of bone metabolism, with raloxifene treatment and its relationship with vertebral fracture risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences in the capacity of several biochemical bone markers to assess high bone turnover in early menopause and response to alendronate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of denosumab on bone turnover markers in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Protocol of a randomised trial of teriparatide followed by zoledronic acid to reduce fracture risk in adults with osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Denosumab and Changes in Bone Turnover Markers During Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of 8 or 5 years of denosumab treatment in postmenopausal women with osteoporosis: results from the FREEDOM Extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Randomised trial of effect of alendronate on risk of fracture in women with existing vertebral fractures. Fracture Intervention Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Raloxifene Dimethyl Ester Hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe disposal of Raloxifene dimethyl ester hydrochloride, ensuring compliance with regulatory standards and minimizing environmental impact. While specific information for the dimethyl ester hydrochloride salt is limited, the following procedures are based on the safety data for the closely related and well-documented Raloxifene Hydrochloride. The active pharmaceutical ingredient dictates the primary hazards and disposal requirements.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Raloxifene compounds can be irritating upon inhalation or skin contact and may have long-term health effects.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory | For fine dusts, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
II. Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
For Small Spills:
-
Prevent Dust Generation: Gently wipe up the spilled solid with damp absorbent sheets.[2]
-
Decontaminate: Clean the spill area three times with a bleach and detergent solution, followed by a final rinse with clean water.[2]
For Large Spills:
-
Restrict Access: Immediately limit access to the spill area.[2]
-
Control Dust: Gently wet the spilled material to prevent it from becoming airborne.[2]
-
Collect Material: Carefully sweep up the wetted material and place it into a suitable, labeled container for disposal.[1][2]
III. Disposal Procedure for Unused or Waste Material
Raloxifene and its derivatives are classified as hazardous to the environment, particularly to aquatic life, and must be disposed of as hazardous waste.[1][3][4]
Step 1: Containerization
-
Place the waste this compound into a suitable, sealed, and clearly labeled container.[1]
Step 2: Storage
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool and dry.[2]
Step 3: Professional Disposal
-
Do not dispose of this chemical in household garbage or via the sewer system.[2][3] Doing so can lead to significant environmental harm.[2][3][4]
-
Arrange for disposal through a licensed hazardous waste disposal company.[1][2] The waste generator is responsible for determining if the material meets the criteria of hazardous waste at the time of disposal.[2]
-
All contaminated disposables, such as gloves and wipes, should also be collected and disposed of as hazardous waste.[2]
Table 2: Summary of Disposal Do's and Don'ts
| Do | Don't |
| Wear appropriate PPE. | Pour down the drain or sewer.[2][3] |
| Collect all waste in a labeled, sealed container.[1] | Dispose of in regular trash.[3] |
| Treat all contaminated materials as hazardous waste.[2] | Allow the product to enter waterways or the environment.[2][3] |
| Use a licensed professional for final disposal.[1][2] | |
| Consult local, state, and federal regulations for any additional requirements.[2] |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of Raloxifene waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
